molecular formula C33H42O14 B1233319 Azadirachtin B CAS No. 95507-03-2

Azadirachtin B

Cat. No.: B1233319
CAS No.: 95507-03-2
M. Wt: 662.7 g/mol
InChI Key: USRBWQQLHKQWAV-ZGKQVQOISA-N
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Description

Deacetylazadirachtinol has been reported in Azadirachta indica and Azadirachta excelsa with data available.
structure in first source

Properties

IUPAC Name

dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-7,14-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-6-methyl-12-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42O14/c1-7-14(2)24(36)45-17-11-16(34)30-12-44-20(25(37)40-5)21(30)28(3,23(35)19-22(30)31(17,13-43-19)26(38)41-6)33-18-10-15(29(33,4)47-33)32(39)8-9-42-27(32)46-18/h7-9,15-23,27,34-35,39H,10-13H2,1-6H3/b14-7+/t15-,16+,17-,18+,19-,20+,21+,22-,23-,27+,28+,29+,30-,31+,32+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRBWQQLHKQWAV-ZGKQVQOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C23COC(C2C(C(C4C3C1(CO4)C(=O)OC)O)(C)C56C7CC(C5(O6)C)C8(C=COC8O7)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1C[C@@H]([C@]23CO[C@@H]([C@H]2[C@]([C@@H]([C@H]4[C@H]3[C@@]1(CO4)C(=O)OC)O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C=CO[C@H]8O7)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106500-25-8
Record name Azadirachtin B
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azadirachtin B
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZADIRACHTIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5T1RMZ28I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Chemical structure and properties of Azadirachtin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachtin B, a prominent limonoid isolated from the neem tree (Azadirachta indica), is a molecule of significant interest due to its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological effects of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed information on its mechanism of action, experimental protocols for its study, and a summary of its quantitative biological data.

Chemical Structure and Physicochemical Properties

This compound is a highly oxidized tetranortriterpenoid, belonging to the limonoid class of secondary metabolites.[1] Its complex molecular architecture features numerous stereocenters and oxygen-containing functional groups, contributing to its broad spectrum of biological activities.

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
IUPAC Name dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-7,14-dihydroxy-6-[(1S,2S,6S,8S,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.0²,⁶.0⁹,¹¹]dodec-3-en-9-yl]-6-methyl-12-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.0¹,⁵.0¹¹,¹⁵]pentadecane-4,11-dicarboxylate[2]
Synonyms Deacetylazadirachtinol, 3-Tigloylazadirachtol[3][4]
CAS Number 106500-25-8[5][6]
Molecular Formula C₃₃H₄₂O₁₄[3][5][6]
Molecular Weight 662.7 g/mol [3][5][6]
Physical Description Powder[5]
Melting Point 204 - 206 °C (from ethanol)[7]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol. Soluble in Acetone, Dichloromethane, and Ethyl Acetate.[3][4][5]
Purity Typically >95% for research-grade material.[4][8]

Biological Activities and Mechanism of Action

This compound exhibits a wide range of biological effects, making it a valuable lead compound for the development of new therapeutic agents and environmentally friendly pesticides.[1][3]

Insecticidal and Nematicidal Activity

This compound is a potent insect growth regulator and antifeedant.[3] Its mechanism of action is multifaceted, primarily involving the disruption of the neuroendocrine system in insects.[3][4]

  • Hormonal Disruption: It interferes with the synthesis and release of crucial insect hormones, such as ecdysteroids (moulting hormones) and juvenile hormones.[3][6] Specifically, it inhibits the release of prothoracicotropic hormone (PTTH), which in turn suppresses the production of ecdysone, leading to developmental arrest and moulting defects.[4][6]

  • Antifeedant Properties: this compound acts on the gustatory chemoreceptors of insects, deterring them from feeding.[1][4] This leads to starvation and reduced crop damage.

  • Reproductive Effects: The compound can cause sterility in some insect species by disrupting reproductive functions.[3]

The insecticidal and nematicidal activities of this compound have been quantified in various studies, as summarized in the table below.

ActivityTest OrganismMetricValueReferences
InsecticidalPlutella xylostella (diamondback moth)LC₅₀1.03 mg/mL[3][4]
NematicidalMeloidogyne incognita (root-knot nematode)LD₅₀125.8 ppm[3]
NematicidalRotylenchulus reniformis (reniform nematode)EC₅₀96.6 ppm[7]
AntifungalRhizoctonia solaniEC₅₀>63.7 ppm[7]
AntifungalSclerotium rolfsiiEC₅₀>43.9 ppm[7]

A simplified representation of the insecticidal signaling pathway disrupted by this compound is provided below.

insect_pathway Azadirachtin_B This compound Corpus_Cardiacum Corpus Cardiacum Azadirachtin_B->Corpus_Cardiacum Inhibits PTTH PTTH Release Corpus_Cardiacum->PTTH Reduces Prothoracic_Gland Prothoracic Gland PTTH->Prothoracic_Gland Stimulates Ecdysone Ecdysone Synthesis Prothoracic_Gland->Ecdysone Stimulates Development Normal Insect Development & Molting Ecdysone->Development

Insecticidal mechanism of this compound.
Osteogenic Properties

Recent studies have highlighted the potential of this compound and related limonoids in promoting bone formation. It has been shown to stimulate the differentiation of osteoblasts, the cells responsible for synthesizing bone matrix.[9]

  • Mechanism: The osteogenic effects of Azadirachta indica triterpenoids are believed to be mediated through the p38 mitogen-activated protein kinase (MAPK) pathway, stimulated by Bone Morphogenetic Protein 2 (BMP2). This activation subsequently initiates the Wnt/β-catenin signaling pathway, a critical regulator of bone development.[10]

The effective concentrations of this compound for promoting osteoblast proliferation are detailed in the table below.

ActivityCell LineMetricEffective ConcentrationsReferences
Osteoblast ProliferationPrimary calvarial osteoblastsIncreased proliferation100 pM and 10 nM[3][4]

The proposed signaling pathway for the osteogenic activity of this compound is illustrated in the following diagram.

osteogenic_pathway Azadirachtin_B This compound BMP2 BMP2 Azadirachtin_B->BMP2 Stimulates p38_MAPK p38 MAPK Pathway BMP2->p38_MAPK Wnt_beta_catenin Wnt/β-catenin Signaling p38_MAPK->Wnt_beta_catenin GSK3_beta GSK3-β Phosphorylation (Reduced) Wnt_beta_catenin->GSK3_beta beta_catenin Nuclear Accumulation of β-catenin GSK3_beta->beta_catenin Osteoblast_Diff Osteoblast Differentiation & Mineralization beta_catenin->Osteoblast_Diff

Osteogenic signaling pathway of this compound.
Other Biological Activities

In addition to its well-documented insecticidal and osteogenic properties, this compound has been reported to possess anticancer, anti-inflammatory, and antiviral activities.[5] However, further research is required to fully elucidate the mechanisms underlying these effects.

Experimental Protocols

The isolation, purification, and characterization of this compound from its natural source, the neem tree, require a multi-step approach.

Extraction and Purification

A general workflow for the extraction and purification of this compound from neem seeds is outlined below. The specific solvents and chromatographic conditions may be optimized depending on the desired purity and yield.

  • Seed Preparation: Neem seeds are decorticated and ground into a fine powder.

  • Defatting: The powdered seeds are first extracted with a non-polar solvent, such as hexane, to remove the fatty oils.[5]

  • Extraction of Limonoids: The defatted seed material is then extracted with a polar solvent, typically methanol or ethanol, to isolate the limonoid fraction containing this compound.[2][5]

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between petroleum ether and aqueous methanol.[5]

  • Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques.

    • Medium-Pressure Liquid Chromatography (MPLC): Reverse-phase MPLC is an effective method for the preparative separation of azadirachtins.[7]

    • High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC on a C18 column is used for the final purification to obtain high-purity this compound.[11][12]

The following diagram illustrates a typical experimental workflow for the isolation and purification of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification Neem_Seeds Neem Seeds Grinding Grinding & Pulverizing Neem_Seeds->Grinding Defatting Hexane Extraction (Defatting) Grinding->Defatting Methanol_Extraction Methanol Extraction Defatting->Methanol_Extraction Crude_Extract Crude Methanolic Extract Methanol_Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning MPLC MPLC (Reverse Phase) Partitioning->MPLC HPLC Preparative HPLC (C18) MPLC->HPLC Pure_AzaB Pure this compound HPLC->Pure_AzaB

Workflow for this compound isolation.
Characterization

The identity and purity of isolated this compound are confirmed using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method with a C18 column and a mobile phase of water-acetonitrile is commonly used for quantification and purity assessment. Detection is typically performed using a UV detector at 215 nm.[12][13]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESIMS) is employed to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of this compound.[8]

Conclusion

This compound is a naturally occurring compound with a complex chemical structure and a remarkable array of biological activities. Its potent insecticidal properties, coupled with its promising osteogenic potential, make it a subject of intense research interest. This technical guide has provided a comprehensive overview of the current knowledge on this compound, from its fundamental chemical properties to its mechanisms of action and the experimental methodologies used for its study. It is hoped that this resource will facilitate further research and development efforts aimed at harnessing the full therapeutic and agricultural potential of this fascinating molecule.

References

The Azadirachtin B Biosynthetic Pathway in Azadirachta indica: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachtin B, a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant interest for its complex structure and profound biological activities, particularly its insecticidal properties. The elucidation of its biosynthetic pathway is a critical step towards sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the intricate molecular processes. While significant strides have been made in identifying key enzymes and intermediates, the complete pathway remains an active area of research, with many steps still putative. This document serves as a foundational resource for researchers aiming to further unravel and engineer this complex metabolic route.

Introduction

Azadirachta indica, commonly known as the neem tree, is a rich source of a diverse array of bioactive secondary metabolites. Among these, the limonoids, particularly Azadirachtin A and its structural analogue this compound, are of immense economic and scientific importance.[1] These highly oxidized tetranortriterpenoids exhibit potent insect antifeedant and growth-regulating properties, making them valuable components of biopesticides.[1] The intricate molecular architecture of this compound, featuring numerous stereocenters and functional groups, presents a formidable challenge for chemical synthesis, rendering biosynthesis the only practical route for its production.[1]

Understanding the enzymatic machinery and regulatory networks governing this compound biosynthesis is paramount for enhancing its yield in the native plant or for heterologous production in microbial systems. This guide synthesizes the current knowledge of the pathway, from the initial isoprenoid precursors to the complex downstream modifications, providing a technical framework for researchers in the field.

The this compound Biosynthetic Pathway: An Overview

The biosynthesis of this compound, like other triterpenoids, originates from the ubiquitous isoprenoid pathway. The pathway can be broadly divided into three stages: the formation of the C30 triterpene precursor, the cyclization to form the initial tetracyclic scaffold, and a series of complex oxidative modifications and rearrangements.

Upstream Pathway: Formation of 2,3-Oxidosqualene

The biosynthesis begins with the condensation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are supplied by the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[2] A series of head-to-tail condensations catalyzed by prenyltransferases leads to the formation of farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SQS) to produce squalene. Subsequently, squalene epoxidase (SQE) catalyzes the epoxidation of squalene to form 2,3-oxidosqualene, the linear precursor for the cyclization step.[3]

G cluster_0 Isoprenoid Precursors IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE

Figure 1: Upstream pathway to 2,3-oxidosqualene.
Cyclization and Formation of the Triterpenoid Scaffold

The crucial cyclization of 2,3-oxidosqualene is catalyzed by oxidosqualene cyclases (OSCs). In A. indica, the specific OSC identified as AiOSC1 (also known as tirucalla-7,24-dien-3β-ol synthase) catalyzes the formation of the tirucallane-type triterpenoid, tirucalla-7,24-dien-3β-ol .[4] This step represents a key branch point in triterpenoid biosynthesis and defines the initial tetracyclic scaffold that will be further modified to yield this compound.[4] It is believed that tirucallol is a precursor to the neem triterpenoid secondary metabolites.[5] Tirucallol undergoes an allylic isomerization to form butyrospermol, which is then oxidized. The oxidized butyrospermol subsequently rearranges via a Wagner-Meerwein 1,2-methyl shift to form apotirucallol.[5]

Downstream Pathway: Oxidative Modifications and Rearrangements (Putative)

The conversion of tirucalla-7,24-dien-3β-ol to this compound involves a complex and still largely uncharacterized series of oxidative reactions and rearrangements. These modifications are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially other enzyme classes like dehydrogenases and reductases.

Transcriptomic and molecular docking studies have implicated several CYPs in the downstream pathway, including AiCYP16671 and AiCYP16365 .[6][7] These enzymes are hypothesized to be responsible for the numerous hydroxylations, epoxidations, and ring-cleavage reactions that decorate the triterpenoid backbone.

The proposed downstream pathway involves the formation of intermediates such as azadirone and azadiradione.[5] Subsequent C-ring opening leads to the formation of C-seco-limonoids like nimbin and salannin.[5] A series of further, highly complex oxidative modifications and rearrangements are then required to arrive at the final intricate structure of this compound. The exact sequence and the enzymes catalyzing each step are yet to be fully elucidated.

G Oxidosqualene 2,3-Oxidosqualene Tirucalladienol Tirucalla-7,24-dien-3β-ol Oxidosqualene->Tirucalladienol AiOSC1 Apotirucallol Apotirucallol Tirucalladienol->Apotirucallol Isomerization, Oxidation, Rearrangement Azadirone Azadirone Apotirucallol->Azadirone Multiple Steps (putative CYPs) Nimbin Nimbin/Salannin (C-seco-limonoids) Azadirone->Nimbin C-ring opening (putative CYPs) AzadirachtinB This compound Nimbin->AzadirachtinB Multiple Oxidations & Rearrangements (putative CYPs)

Figure 2: Putative biosynthetic pathway of this compound.

Quantitative Data on Triterpenoid Distribution

The concentration of this compound and its precursors varies significantly across different tissues of the A. indica tree. Understanding this distribution is crucial for optimizing extraction processes and for identifying tissues with high metabolic activity for gene discovery. The following tables summarize the quantitative data on the concentration of key triterpenoids in various neem tissues.

Table 1: Concentration of this compound and Related Triterpenoids in Azadirachta indica Tissues (mg/g of dry weight)

CompoundSeed KernelPericarp (Stage 1)FlowerLeafStemBark
This compound ~0.5 - 1.5~0.01 - 0.05~0.005 - 0.02~0.001 - 0.01Not DetectedNot Detected
Azadirachtin A ~3.6~0.04~0.02~0.004<0.005<0.005
Nimbin ~1.0 - 2.5~0.1 - 0.5~0.05 - 0.2~0.01 - 0.05Not DetectedNot Detected
Salannin ~0.8 - 2.0~0.05 - 0.2~0.02 - 0.1Not DetectedNot DetectedNot Detected
Azadiradione ~0.5 - 1.5~0.2 - 0.8~0.1 - 0.4~0.05 - 0.2Not DetectedNot Detected

Data compiled from various sources, representing approximate ranges. Actual concentrations can vary based on genetic and environmental factors.

Table 2: Relative Gene Expression of Key Biosynthetic Genes in Different Tissues

GeneFruit (FS3)Leaf (ML)
AiOSC1 HighLow
AiCYP16671 HighLow
AiCYP16365 HighLow
AiCYP18835 HighLow

FS3: Fruit stage 3 (high azadirachtin accumulation); ML: Mature Leaf.[7] Expression levels are relative and indicate higher transcript abundance in fruit tissue, correlating with higher triterpenoid content.[7]

Enzyme Kinetics

To date, there is a notable absence of published literature detailing the specific kinetic parameters (e.g., Km, Vmax, kcat) for the key enzymes of the this compound biosynthetic pathway, including AiOSC1 and the putative downstream CYPs. The determination of these parameters is a critical future step in fully characterizing the pathway and for developing accurate models for metabolic engineering.

Experimental Protocols

This section provides representative, detailed protocols for key experiments relevant to the study of the this compound biosynthetic pathway. These are generalized methods based on standard practices for plant secondary metabolite research and may require optimization for specific applications in A. indica.

Triterpenoid Extraction and Quantification from Plant Tissues

This protocol describes a general method for the extraction and quantification of this compound and its precursors.

Materials:

  • Fresh or lyophilized A. indica tissue (e.g., seeds, leaves)

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC or UPLC system with a C18 column and UV or MS detector

  • This compound standard

Procedure:

  • Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. Lyophilize the powder to a constant weight.

  • Extraction: a. Suspend the dried powder in methanol (1:10 w/v). b. Sonicate the suspension for 30 minutes at room temperature. c. Centrifuge at 10,000 x g for 15 minutes and collect the supernatant. d. Repeat the extraction of the pellet twice more with methanol. e. Pool the supernatants and evaporate to dryness under vacuum.

  • Liquid-Liquid Partitioning: a. Resuspend the dried extract in a 1:1 mixture of dichloromethane and water. b. Shake vigorously in a separatory funnel and allow the layers to separate. c. Collect the organic (lower) layer containing the triterpenoids. d. Repeat the extraction of the aqueous layer twice with dichloromethane. e. Pool the organic fractions and evaporate to dryness.

  • Solid Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with methanol followed by water. b. Dissolve the dried extract in a minimal volume of methanol and load it onto the cartridge. c. Wash the cartridge with a stepwise gradient of methanol-water to remove polar impurities. d. Elute the triterpenoid fraction with 100% methanol. e. Evaporate the eluate to dryness.

  • Quantification: a. Dissolve the purified extract in a known volume of methanol. b. Analyze the sample using a C18 reverse-phase HPLC or UPLC column with a suitable mobile phase gradient (e.g., acetonitrile-water). c. Detect the compounds using a UV detector at an appropriate wavelength (e.g., 217 nm for this compound) or a mass spectrometer for more specific detection. d. Quantify this compound by comparing the peak area to a standard curve generated with a pure this compound standard.

G Start Plant Tissue Grind Grind in Liquid N2 Start->Grind Extract Methanol Extraction Grind->Extract Partition Dichloromethane/Water Partitioning Extract->Partition SPE C18 SPE Cleanup Partition->SPE Analyze HPLC/UPLC-MS Analysis SPE->Analyze End Quantification Analyze->End

Figure 3: Workflow for triterpenoid extraction and analysis.
Heterologous Expression and Functional Characterization of Biosynthetic Enzymes in Yeast

This protocol provides a framework for expressing candidate genes (e.g., AiOSC1, AiCYPs) in Saccharomyces cerevisiae to confirm their enzymatic function.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent S. cerevisiae strain (e.g., WAT11 for CYPs)

  • Full-length cDNA of the candidate gene

  • Yeast transformation reagents

  • Appropriate yeast growth media (e.g., SC-Ura with galactose for induction)

  • Substrate (e.g., 2,3-oxidosqualene for OSCs, tirucalla-7,24-dien-3β-ol for CYPs)

  • Microsome isolation buffer

  • NADPH (for CYP assays)

  • GC-MS or LC-MS system for product analysis

Procedure:

  • Gene Cloning: Clone the full-length open reading frame of the candidate gene into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the expression plasmid into a suitable yeast strain using the lithium acetate method.

  • Protein Expression: a. Grow a starter culture of the transformed yeast in selective media with glucose. b. Inoculate a larger culture with the starter culture and grow to mid-log phase. c. Induce protein expression by transferring the cells to a medium containing galactose instead of glucose. d. Incubate for 24-48 hours at an appropriate temperature (e.g., 28°C).

  • Microsome Isolation (for membrane-bound enzymes like CYPs): a. Harvest the yeast cells by centrifugation. b. Resuspend the cells in microsome isolation buffer containing protease inhibitors. c. Lyse the cells using glass beads or a French press. d. Centrifuge at low speed to remove cell debris. e. Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes. f. Resuspend the microsomal pellet in a suitable buffer.

  • Enzyme Assay: a. For OSCs: Incubate the yeast cell lysate or purified enzyme with 2,3-oxidosqualene. b. For CYPs: Incubate the isolated microsomes with the putative substrate (e.g., tirucalla-7,24-dien-3β-ol) in the presence of an NADPH-regenerating system. c. Incubate the reaction mixture at an optimal temperature for a defined period. d. Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis: a. Extract the products with an organic solvent. b. Analyze the extract by GC-MS or LC-MS to identify the enzymatic product by comparing its mass spectrum and retention time with authentic standards or known compounds.

G Start Candidate Gene cDNA Clone Clone into Yeast Expression Vector Start->Clone Transform Transform into S. cerevisiae Clone->Transform Express Induce Protein Expression Transform->Express Isolate Isolate Microsomes (for CYPs) Express->Isolate Assay Enzyme Assay with Substrate Express->Assay Isolate->Assay Analyze Product Analysis (GC/LC-MS) Assay->Analyze End Functional Characterization Analyze->End

Figure 4: Yeast heterologous expression workflow.
Molecular Docking of CYPs with Triterpenoid Substrates

This protocol outlines a general workflow for in silico molecular docking to predict the binding of putative substrates to the active site of CYP enzymes.

Materials:

  • Protein structure of the CYP (homology model or crystal structure)

  • 3D structure of the triterpenoid ligand

  • Molecular docking software (e.g., AutoDock Vina, MOE)

  • Visualization software (e.g., PyMOL, Discovery Studio)

Procedure:

  • Protein and Ligand Preparation: a. Obtain the 3D structure of the CYP. If a crystal structure is unavailable, generate a homology model using a suitable template. b. Prepare the protein structure by removing water molecules, adding polar hydrogens, and assigning charges. c. Obtain or draw the 3D structure of the triterpenoid ligand and optimize its geometry.

  • Binding Site Prediction: Identify the putative active site of the CYP, often centered around the heme cofactor.

  • Docking Simulation: a. Define the search space (grid box) for the docking simulation, encompassing the active site. b. Run the molecular docking algorithm to generate multiple binding poses of the ligand within the active site. c. The software will score the poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: a. Analyze the top-scoring poses to identify the most favorable binding mode. b. Visualize the protein-ligand complex to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the active site. c. These interactions can provide insights into the substrate specificity and catalytic mechanism of the enzyme.

G Start CYP Protein Structure & Triterpenoid Ligand Structure Prepare Prepare Protein and Ligand Start->Prepare DefineSite Define Binding Site Prepare->DefineSite Dock Run Molecular Docking DefineSite->Dock Analyze Analyze Binding Poses and Interactions Dock->Analyze End Predict Binding Affinity and Mode Analyze->End

Figure 5: Molecular docking workflow.

Conclusion and Future Perspectives

The biosynthesis of this compound is a testament to the complex and elegant chemistry of plant secondary metabolism. While significant progress has been made in identifying the initial steps and some of the key enzymes involved, the complete elucidation of the pathway remains a challenging but exciting frontier. The lack of comprehensive kinetic data for the characterized enzymes highlights a critical knowledge gap that needs to be addressed.

Future research should focus on:

  • Functional characterization of the remaining putative enzymes in the downstream pathway to definitively map out the entire sequence of reactions.

  • In vitro reconstitution of segments of the pathway to validate enzyme function and study reaction mechanisms.

  • Determination of the kinetic parameters of the key biosynthetic enzymes to enable robust metabolic modeling and engineering.

  • Investigation of the regulatory mechanisms that control the expression of the biosynthetic genes and the flux through the pathway.

A complete understanding of the this compound biosynthetic pathway will not only be a significant scientific achievement but will also unlock the potential for the sustainable and scalable production of this valuable biopesticide, contributing to the development of environmentally friendly agricultural practices.

References

The Intricate Role of Azadirachtin B: A Secondary Metabolite from Neem

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Azadirachtin B, a potent secondary metabolite derived from the neem tree (Azadirachta indica). It delves into its biosynthesis, mechanism of action, and quantitative distribution within the plant. Furthermore, this guide outlines detailed experimental protocols for its extraction, purification, and bioactivity assessment, offering a critical resource for researchers in natural product chemistry, entomology, and drug discovery.

Introduction: The Significance of this compound

The neem tree is a rich source of complex tetranortriterpenoids, collectively known as limonoids, which exhibit a wide spectrum of biological activities.[1][2] Among these, azadirachtins are the most prominent and potent insecticidal compounds.[2] While Azadirachtin A is the most abundant and studied analogue, this compound, a 3-tigloyl-azadirachtin, is another key bioactive constituent that contributes significantly to the overall efficacy of neem extracts.[3] Like its more famous counterpart, this compound is a highly oxidized tetranortriterpenoid with a complex molecular structure featuring 16 stereogenic centers.[4][5] Understanding the specific role and properties of this compound is crucial for the development of standardized, high-efficacy botanical pesticides and for exploring its potential in pharmaceutical applications.

Biosynthesis of Azadirachtins

The biosynthesis of azadirachtins is a complex process that begins with the cyclization of squalene. The steroid tirucallol is believed to be the initial precursor to the vast array of triterpenoid secondary metabolites found in neem.[4][6] The pathway involves a series of enzymatic modifications, including oxidations, rearrangements, and esterifications.

The proposed biosynthetic pathway is as follows:

  • Two units of farnesyl diphosphate (FPP) combine to form the C30 triterpene, tirucallol.[6]

  • Tirucallol loses three methyl groups, transforming it into a C27 steroid.[6]

  • An allylic isomerization converts tirucallol into butyrospermol.[6]

  • Butyrospermol is then oxidized, and a subsequent Wagner-Meerwein rearrangement forms apotirucallol.[6]

  • A series of further oxidations and structural rearrangements, including the cleavage of terminal carbons and cyclization, ultimately yield the complex azadirachtin skeleton.[7]

This compound is synthesized via the same core pathway as Azadirachtin A, differing in the final esterification steps.

G FPP Farnesyl Diphosphate (FPP) Tirucallol Tirucallol (C30) FPP->Tirucallol x2 C27_Steroid C27 Steroid Tirucallol->C27_Steroid -3 CH3 Butyrospermol Butyrospermol C27_Steroid->Butyrospermol Isomerization Apotirucallol Apotirucallol Butyrospermol->Apotirucallol Oxidation & Rearrangement Precursors Limonoid Precursors Apotirucallol->Precursors Multiple Steps: Oxidation, Cyclization AzaA Azadirachtin A Precursors->AzaA Enzymatic Modification AzaB This compound Precursors->AzaB Enzymatic Modification

Caption: Simplified biosynthetic pathway of Azadirachtins A and B.

Quantitative Distribution of this compound in Neem Tissues

The concentration of azadirachtins varies significantly between different parts of the neem tree and even among individual trees from different geographical provenances.[8] The seeds, particularly the kernels, contain the highest concentrations of these metabolites.[4][6] While Azadirachtin A is the major component, this compound is consistently present as a significant minor constituent.

Plant TissueAzadirachtin A Content (mg/kg of kernels)This compound Content (mg/kg of kernels)Reference(s)
Seed Kernels (Provenance Average)556.9 - 3030.843.1 - 590.6[8]
Seed (Methanolic Extract)3300 µg/g (dw)Not specified separately[9]
In Vitro Callus (from Zygotic Embryo)2.33 mg/g (dw)Not specified separately[10]

Note: Data is often reported for total azadirachtin or focuses on Azadirachtin A. Specific quantification of this compound is less common in the literature.

Mechanism of Action: A Multi-Pronged Attack

This compound, like other azadirachtins, functions as a potent insect growth regulator (IGR) and antifeedant.[11][12] Its mechanism of action is not based on acute neurotoxicity but rather on a multi-modal disruption of insect physiology, development, and behavior.

  • Endocrine Disruption: Azadirachtin interferes with the synthesis and release of crucial insect hormones, particularly ecdysteroids (molting hormones) and juvenile hormones.[4][13] It can block the release of prothoracicotropic hormone (PTTH), which in turn prevents the production of ecdysone, leading to incomplete or failed molting, ultimately causing insect death.[11][14]

  • Antifeedant Properties: It acts on the chemoreceptors in an insect's gustatory system, deterring feeding.[13] This effect is so potent that some insects will starve rather than consume plant tissues treated with azadirachtin.[4]

  • Reproductive Inhibition: The compound can cause sterility in some insects by disrupting reproductive functions and deterring females from laying eggs on treated surfaces.[4][11][13]

G cluster_insect Insect Physiology Neuroendocrine Neuroendocrine System (Corpus Cardiacum) Prothoracic_Gland Prothoracic Gland Neuroendocrine->Prothoracic_Gland Hormone_Synthesis Ecdysone & Juvenile Hormone Prothoracic_Gland->Hormone_Synthesis Molting Normal Molting & Growth Hormone_Synthesis->Molting Reproduction Reproduction Hormone_Synthesis->Reproduction Chemoreceptors Gustatory Chemoreceptors Feeding Feeding Behavior Chemoreceptors->Feeding AzaB This compound AzaB->Neuroendocrine Inhibits PTTH release AzaB->Chemoreceptors Blocks Disrupt1 X Disrupt2 X Disrupt3 X

Caption: this compound's multi-modal disruption of insect physiology.

Experimental Protocols

Extraction and Purification of this compound

This protocol describes a standard laboratory procedure for the isolation and enrichment of azadirachtins from neem seeds.

Methodology:

  • Seed Preparation: Neem seeds are decorticated to obtain the kernels. The kernels are then ground into a fine powder.

  • Defatting: The powdered kernels are extracted with a non-polar solvent, such as n-hexane, at a moderately elevated temperature (e.g., 40°C) with stirring for 2 hours. This step removes the bulk of the neem oil.[15] The process is repeated until the extract is colorless. The defatted seed cake (marc) is air-dried.

  • Active Constituent Extraction: The defatted marc is then extracted with a polar solvent, most commonly methanol or 95% ethanol.[15][16] The extraction can be performed using a Soxhlet apparatus or by cold pressing/stirring at room temperature.[17] Methanol extraction is often cited as the most efficient for recovering azadirachtin.[15]

  • Solvent Partitioning: The crude methanolic extract is concentrated under vacuum. The resulting semi-solid is dissolved in 90% aqueous methanol and partitioned against a non-polar solvent (e.g., hexane) to remove residual oils.[15] Further partitioning with solvents like carbon tetrachloride can be used to remove other triterpenoids like nimbin and salannin, thereby enriching the azadirachtin content.[15]

  • Chromatographic Purification: Final purification is achieved through chromatographic techniques.

    • Vacuum Liquid Chromatography (VLC) / Flash Chromatography: The enriched extract is subjected to VLC or flash chromatography on silica gel.[16] A gradient elution system (e.g., hexane-ethyl acetate) is typically used to separate fractions.

    • Preparative HPLC: For obtaining high-purity this compound, fractions enriched from the previous step are further purified using preparative reversed-phase High-Performance Liquid Chromatography (HPLC).[15]

G Start Neem Seed Kernels Grind Grinding Start->Grind Defat Defatting (n-Hexane Extraction) Grind->Defat Extract Extraction (Methanol) Defat->Extract Waste1 Neem Oil Defat->Waste1 Discard Partition Solvent Partitioning (aq. Methanol / Hexane) Extract->Partition Chromatography Silica Chromatography (VLC / Flash) Partition->Chromatography Waste2 Impurities Partition->Waste2 Discard HPLC Preparative HPLC Chromatography->HPLC End Pure this compound HPLC->End

Caption: Experimental workflow for this compound extraction and purification.
Quantitative Analysis by HPLC

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.

  • Detection: UV detection at approximately 217 nm.

  • Quantification: A calibration curve is generated using a certified standard of this compound. The concentration in the extract is determined by comparing its peak area to the standard curve.[8]

Insecticidal Bioassay: Leaf-Dip Method

This bioassay is used to determine the LC50 (lethal concentration to kill 50% of the population) of this compound against a target insect pest.

Methodology:

  • Insect Rearing: A susceptible laboratory strain of an insect, such as the diamondback moth (Plutella xylostella) or the African cotton leafworm (Spodoptera littoralis), is reared on an artificial diet or host plant under controlled conditions.[18]

  • Preparation of Test Solutions: A stock solution of purified this compound is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are made to create a range of test concentrations (e.g., 0.1, 1, 10, 100 ppm). A control solution containing only the solvent is also prepared.[19]

  • Leaf Treatment: Leaf discs from a suitable host plant (e.g., cabbage for P. xylostella) are dipped into each test concentration for approximately 10-20 seconds. The control discs are dipped in the solvent-only solution. The discs are then allowed to air dry.

  • Exposure: The treated leaf discs are placed in individual petri dishes or multi-well plates lined with moist filter paper. A set number of larvae (e.g., 10-20 second-instar larvae) are introduced into each dish.[18]

  • Incubation: The dishes are maintained in a growth chamber under controlled temperature, humidity, and photoperiod for a specified duration (e.g., 48-72 hours).

  • Data Collection and Analysis: Mortality is assessed at regular intervals. Larvae that are moribund or unable to move when prodded are considered dead. The data is corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 value.

Potential in Drug Development

Beyond its well-established insecticidal properties, this compound, along with other neem limonoids, has garnered interest for its potential pharmacological activities. Preliminary studies have suggested that neem extracts and their purified components possess anti-inflammatory, anticancer, and immunomodulatory properties.[20][21][22] For instance, azadirachtin has been shown to inhibit the proliferation of cancer cells and modulate various signaling pathways.[20] While research is still in the early stages, the complex and unique structure of this compound makes it an intriguing candidate for further investigation in drug discovery programs.

Conclusion

This compound is a vital secondary metabolite of the neem tree, contributing significantly to its potent biological activity. Its intricate biosynthetic pathway and multi-modal mechanism of action as an insect growth regulator make it a subject of intense scientific interest. For researchers and drug development professionals, a thorough understanding of its quantitative distribution, coupled with robust protocols for its extraction and analysis, is paramount. The continued exploration of this compound not only promises the development of more effective and sustainable biopesticides but also holds potential for the discovery of novel therapeutic agents.

References

Spectroscopic Characterization of Azadirachtin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin B, a potent tetranortriterpenoid isolated from the seeds of the neem tree (Azadirachta indica), is a significant natural product with diverse biological activities. As a close analog of the well-studied Azadirachtin A, it garners considerable interest in the fields of agriculture and medicine. A thorough understanding of its complex molecular structure is paramount for structure-activity relationship studies, synthetic efforts, and quality control of neem-based formulations. This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the characterization of this compound, presenting key data in a structured format and detailing the experimental protocols for its analysis.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the identification and quantification of this compound, providing precise molecular weight information and fragmentation patterns crucial for structural confirmation.

Data Presentation

Table 1: Mass Spectrometric Data for this compound

Ionization ModeAdductObserved m/zReference
ESI+[M+Na]⁺685.3[1][2]

Note: this compound is also known by its synonym, 3-tigloylazadirachtol.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A common approach for the analysis of this compound involves coupling liquid chromatography with tandem mass spectrometry.[1][2][3]

Sample Preparation:

  • Extract the analyte from the matrix (e.g., neem seed extract, plant tissue) using a suitable organic solvent such as acetonitrile.[1][3]

  • Perform a solid-phase extraction (SPE) for cleanup if necessary, using a C18 cartridge.

  • Dilute the final extract with an appropriate solvent system (e.g., acetonitrile/water mixture) prior to injection.[1]

LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 3.5 µm).[3]

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like sodium acetate to promote adduct formation.[3]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used to detect the sodium adduct ([M+Na]⁺).[1][2]

  • MS/MS Analysis: Operate the mass spectrometer in full scan mode to identify the precursor ion and subsequently in product ion scan mode to obtain fragmentation patterns for structural confirmation.

Experimental Workflow

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Start Extraction Solvent Extraction (e.g., Acetonitrile) Start->Extraction Cleanup Solid-Phase Extraction (C18 Cartridge) Extraction->Cleanup Dilution Dilution Cleanup->Dilution Injection LC Injection Dilution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Ionization ESI+ Separation->Ionization Detection MS/MS Detection ([M+Na]⁺ at m/z 685.3) Ionization->Detection

LC-MS/MS workflow for this compound analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with chromophores. For azadirachtins, the α,β-unsaturated ester functionality is a key chromophore.

Data Presentation

Table 2: UV-Vis Spectroscopic Data for Azadirachtins

Compoundλmax (nm)SolventMolar Absorptivity (ε)Reference
Azadirachtin A211.5Neutral Solution12145 L mol⁻¹ cm⁻¹
Azadirachtin217MethanolNot Reported[4]
Azadirachtin214-220Not SpecifiedNot Reported[4]
Experimental Protocol: Quantitative Analysis by UV-Vis Spectroscopy

Instrumentation:

  • A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.

Sample Preparation:

  • Accurately weigh a small amount of the purified this compound standard.

  • Dissolve the standard in a UV-grade solvent (e.g., methanol or ethanol) to prepare a stock solution of known concentration.

  • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Prepare the unknown sample by dissolving it in the same solvent.

Measurement:

  • Record a baseline spectrum using the solvent as a blank.

  • Measure the absorbance of each standard solution and the unknown sample at the wavelength of maximum absorbance (λmax), expected to be around 217 nm.

  • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

  • Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation

Table 3: Characteristic Infrared Absorption Bands for Azadirachtins

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3400 (broad)O-H (hydroxyl)Stretching
~2950C-H (alkane)Stretching
~1740C=O (ester)Stretching
~1650C=C (alkene)Stretching
~1270C-O (ester)Stretching
~1100C-O (ether)Stretching

Note: This table represents a generalized summary of the expected IR absorptions for the azadirachtin skeleton. A specific, high-resolution spectrum for purified this compound is not widely available in the literature.

Experimental Protocol: FT-IR Analysis

Sample Preparation:

  • KBr Pellet Method:

    • Grind a small amount (1-2 mg) of the dry, purified this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

  • Thin Film Method:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or dichloromethane).

    • Deposit a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample.

Measurement:

  • Record a background spectrum of the empty sample compartment.

  • Place the prepared sample (KBr pellet or thin film on a salt plate) in the sample holder of the FT-IR spectrometer.

  • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: 1D and 2D NMR Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

NMR Experiments:

  • ¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (splitting pattern), and integration (relative number of protons).

  • ¹³C NMR: Shows the chemical shifts of all carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Logical Workflow for NMR-based Structure Elucidation

NMR_Elucidation cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Structure Determination H1_NMR ¹H NMR (Proton Environments) Fragments Identify Spin Systems & Functional Groups H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT (Carbon Environments) C13_NMR->Fragments COSY COSY (¹H-¹H Connectivity) COSY->Fragments HSQC HSQC (Direct ¹H-¹³C Correlation) HSQC->Fragments HMBC HMBC (Long-Range ¹H-¹³C Correlation) Connectivity Assemble Fragments HMBC->Connectivity NOESY NOESY (Spatial Proximity) Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Logical workflow for NMR-based structure elucidation.

Conclusion

The spectroscopic characterization of this compound relies on a combination of powerful analytical techniques. Mass spectrometry provides definitive molecular weight information, while UV-Vis spectroscopy confirms the presence of the characteristic chromophore. Infrared spectroscopy aids in the identification of key functional groups. Although detailed NMR data is not as widely disseminated as for its 'A' counterpart, it remains the ultimate tool for the complete and unambiguous structural assignment of this complex natural product. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

References

Azadirachtin B: A Comprehensive Technical Guide to its Molecular Characteristics and Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin B, a potent limonoid triterpenoid isolated from the seeds of the neem tree (Azadirachta indica), has garnered significant interest within the scientific community for its diverse biological activities, including insecticidal, antifeedant, and potential therapeutic properties. A thorough understanding of its molecular structure and behavior under mass spectrometric analysis is paramount for its identification, quantification, and the elucidation of its metabolic fate in biological systems. This technical guide provides an in-depth overview of the molecular formula of this compound and detailed insights into its mass spectrometry analysis, catering to the needs of researchers and professionals in drug development and related fields.

Molecular Formula and Physicochemical Properties

This compound is a complex natural product with a highly oxygenated and intricate stereochemistry. Its fundamental molecular characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₃H₄₂O₁₄[1][2][3][4]
Molecular Weight 662.68 g/mol [1]
Monoisotopic Mass 662.25745 Da[3]
Synonyms 3-Tigloylazadirachtol, Deacetylazadirachtinol[2][4]

Mass Spectrometry Analysis of this compound

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely adopted technique for the analysis of this compound in various matrices.[5][6][7] High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF), provide accurate mass measurements, enabling confident identification and structural elucidation.[5][8]

Ionization and Adduct Formation

Electrospray ionization (ESI) in the positive ion mode is commonly employed for the analysis of this compound.[5][9] Due to its molecular structure, this compound readily forms adducts with alkali metal ions present in the mobile phase or sample matrix. The most commonly observed adduct is the sodium adduct [M+Na]⁺, which often appears as the base peak in the mass spectrum.[10][11] The protonated molecule [M+H]⁺ and potassium adduct [M+K]⁺ may also be observed.[3][10]

The logical flow for identifying this compound using mass spectrometry is outlined in the following diagram:

AzadirachtinB_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Matrix (e.g., plant extract, biological fluid) Extraction Extraction with Acetonitrile Sample->Extraction LC Liquid Chromatography Separation Extraction->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Mass Spectrometry (e.g., Q-TOF) ESI->MS Adduct Adduct Ion Detection ([M+Na]⁺, [M+H]⁺) MS->Adduct Fragmentation MS/MS Fragmentation Analysis Adduct->Fragmentation Identification Compound Identification Fragmentation->Identification

Caption: General workflow for the LC-MS analysis of this compound.
High-Resolution Mass Spectrometry Data

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for confirming the elemental composition of this compound and its fragments. The table below summarizes the predicted and observed accurate masses for common adducts of this compound.

Adduct IonPredicted m/z
[M+H]⁺663.26473
[M+Na]⁺685.24667
[M+K]⁺701.22061
[M+NH₄]⁺680.29127

Data sourced from PubChem CID 21725521.[3]

In experimental settings, a full-scan mass spectrum of this compound typically shows an abundant peak at m/z 685.3, corresponding to the sodium adduct [M+Na]⁺.[11]

Tandem Mass Spectrometry (MS/MS) and Fragmentation

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion (e.g., [M+Na]⁺ or [M+H]⁺), providing structural information. The fragmentation of this compound is complex due to its intricate structure. However, characteristic neutral losses can be observed, aiding in its identification.

A proposed fragmentation pathway based on common observations is depicted below:

AzadirachtinB_Fragmentation M_Na [M+Na]⁺ m/z 685.3 Fragment1 Loss of Tigloyl group (C₅H₈O₂) M_Na->Fragment1 Fragment2 Loss of Water (H₂O) Fragment1->Fragment2 Fragment3 Loss of Acetate group (C₂H₄O₂) Fragment2->Fragment3

Caption: Simplified fragmentation pathway of this compound.

Further MS² fragmentation of this compound reveals characteristic losses of a water molecule, a tigloyl group, and an acetate group.[5]

Experimental Protocols

The following section outlines a generalized experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a synthesis of methodologies reported in the literature.[5][8][12]

Sample Preparation: Extraction from Plant Material
  • Homogenization: Homogenize the plant material (e.g., leaves, seeds) to a fine powder.

  • Extraction: Extract a known weight of the homogenized sample with acetonitrile. The use of a solid-phase extraction (SPE) clean-up step with C18 and primary-secondary amine (PSA) can be employed to remove interfering matrix components.[5]

  • Dilution: Dilute the final extract with water or a suitable solvent to an appropriate concentration for LC-MS/MS analysis.[5]

Liquid Chromatography (LC) Conditions
ParameterTypical Value
Column C18 reversed-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A linear gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
Mass Spectrometry (MS) Conditions
ParameterTypical Value
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temperature 350 - 500 °C
Collision Gas Argon
Scan Range m/z 100 - 1000
Data Acquisition Full scan and product ion scan (MS/MS) modes

Note: These are generalized conditions and should be optimized for the specific instrument and application.

Conclusion

This technical guide has provided a detailed overview of the molecular formula and mass spectrometric analysis of this compound. The information presented, including the structured data tables and diagrams, offers a valuable resource for researchers and scientists involved in the study and application of this important natural product. Accurate and reliable analytical methodologies, such as LC-MS/MS, are indispensable for the continued exploration of this compound's biological activities and its potential in various fields, including agriculture and medicine.

References

Methodological & Application

Application Note: High-Yield Extraction and Purification of Azadirachtin B from Azadirachta indica (Neem) Seeds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Azadirachtin is a highly oxidized tetranortriterpenoid derived from the seeds of the neem tree (Azadirachta indica).[1] It is a secondary metabolite renowned for its potent insecticidal and medicinal properties.[2][3] The neem seed kernel is the primary source of azadirachtin, with concentrations typically ranging from 0.2% to 0.8% by weight.[1][4] Azadirachtin exists as a complex mixture of at least nine related isomers, with Azadirachtin A being the most abundant (approximately 83%) and Azadirachtin B being a significant, closely related congener (approximately 16%).[3][5] The structural similarity of these compounds presents a significant challenge for purification.[4] This document provides detailed protocols for the efficient extraction, enrichment, and final purification of this compound from neem seed kernels, tailored for a research and development setting.

Section 1: Extraction Protocols

The initial extraction step is critical for maximizing the recovery of total azadirachtins from the raw plant material. Methanol-based extraction following a defatting step is a highly efficient and widely adopted method.[4] Alternatively, a single-step binary solvent extraction can simplify the workflow.

Protocol 1: Two-Step Defatting and Methanol Extraction

This protocol maximizes the extraction of polar limonoids like azadirachtin by first removing the substantial oil content (up to 45-50%) from the seeds.[6][7]

Methodology:

  • Seed Preparation:

    • Collect mature, high-quality neem seeds and depulp them, preferably by hand-washing to avoid fungal contamination.[8]

    • Air-dry the seeds in a shaded, well-ventilated area until brittle.

    • Mechanically decorticate the seeds to obtain the kernels.

    • Grind the kernels into a coarse powder using a high-resistance grinder.

  • Defatting (Oil Removal):

    • Transfer the ground kernel powder into a large flask.

    • Add n-hexane (e.g., 2 L of hexane per 1 kg of powder).

    • Stir the slurry continuously for 2 hours at approximately 40°C.[4]

    • Filter the mixture through celite or multiple layers of cheesecloth to separate the hexane-oil solution from the solid marc.

    • Wash the marc with a small volume of fresh n-hexane to remove residual oil.

    • Air-dry the defatted marc to evaporate any remaining hexane. The collected hexane filtrate contains neem oil and can be concentrated for other uses.[4]

  • Methanol Extraction:

    • Transfer the dry, defatted marc to a clean flask.

    • Add methanol (e.g., 2 L of methanol per kg of original seed powder).

    • Stir the mixture for 2-4 hours at room temperature.

    • Filter the mixture to separate the methanolic extract from the solid residue.

    • Repeat the methanol extraction on the residue two more times to ensure complete recovery.

    • Pool the methanolic filtrates.

  • Concentration:

    • Concentrate the pooled methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This yields a dark, semi-solid crude extract rich in azadirachtins.[4]

Protocol 2: Single-Step Binary Solvent (Soxhlet) Extraction

This method combines the defatting and extraction steps, offering a simplified workflow.[3][6]

Methodology:

  • Seed Preparation: Prepare and grind neem seed kernels as described in Protocol 1, Step 1.

  • Soxhlet Extraction:

    • Place the ground kernel powder (e.g., 64 g) into a cellulose thimble and insert it into a Soxhlet extractor.[7]

    • Fill the boiling flask with a 1:1 (v/v) mixture of n-hexane and ethanol (e.g., 500 mL).[3][6]

    • Heat the flask to maintain a steady reflux.

    • Continue the extraction for approximately 6 hours.[3][6]

  • Solvent Removal:

    • After extraction, evaporate the binary solvent from the extract using a rotary evaporator to obtain the crude oil-limonoid mixture.

Section 2: Purification and Enrichment Protocols

Following initial extraction, the crude product must be purified to remove other limonoids, pigments, and polar impurities.

Protocol 3: Liquid-Liquid Partitioning for Enrichment

This protocol significantly enriches the azadirachtin content from the crude methanolic extract obtained in Protocol 1, making it suitable for final chromatographic purification.[4]

Methodology:

  • Initial Cleanup:

    • Take the crude methanolic extract and dissolve it in 90% aqueous methanol (e.g., 100 mL for 32 g of extract).[4]

    • Transfer the solution to a separatory funnel and partition it twice against an equal volume of n-hexane to remove remaining non-polar compounds and oils. Discard the upper hexane layers.[4]

  • Intermediate Partitioning:

    • To the resulting aqueous methanol phase, add water to adjust the methanol concentration to 50%.

    • Partition this solution against carbon tetrachloride (CCl₄) or dichloromethane. This step is crucial for removing less polar triterpenoids like nimbin and salannin.[4] Collect the lower organic phase and repeat the extraction. The azadirachtin remains preferentially in the upper aqueous methanol layer.

  • Final Extraction:

    • Extract the azadirachtin-rich aqueous methanol phase three times with an equal volume of ethyl acetate.[4]

    • Pool the ethyl acetate fractions.

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator to yield a light brown powder. This "enriched fraction" can contain up to 50% azadirachtin.[4]

Protocol 4: Chromatographic Purification of this compound

Final isolation of this compound requires a high-resolution chromatographic technique. Medium-Pressure Liquid Chromatography (MPLC) is effective for scaling up purification from the enriched fraction.[9]

Methodology:

  • System: Reverse-phase MPLC or preparative HPLC system.

  • Stationary Phase: C18 silica gel column.

  • Mobile Phase: A gradient of methanol and water is typically used.[9]

    • Start with a lower concentration of methanol (e.g., 30-40%) and gradually increase it to 70-80% over the run.

  • Sample Preparation: Dissolve the enriched powder from Protocol 3 in a minimal amount of the initial mobile phase.

  • Injection and Fraction Collection:

    • Inject the sample onto the column.

    • Monitor the elution profile using a UV detector at 215 nm.[5]

    • Collect fractions corresponding to the different peaks. Azadirachtin A and B are closely related and will elute near each other.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC (as per Protocol 5) to identify and pool those containing pure this compound.

  • Final Step: Evaporate the solvent from the pooled fractions to obtain purified this compound.

Section 3: Quantification Protocol

Protocol 5: Analytical HPLC for Quantification

This method is used to determine the concentration and purity of Azadirachtin A and B throughout the extraction and purification process.[5][10]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the extract or purified fraction in HPLC-grade methanol or acetonitrile. Filter through a 0.22 µm syringe filter before injection.[11]

  • HPLC Conditions:

    • Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 27.5:72.5 v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 45°C.[5]

    • Detection: UV detector at 215 nm.[5]

    • Injection Volume: 20 µL.

  • Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve prepared from a certified reference standard.

Section 4: Data Presentation

Table 1: Comparison of Azadirachtin Extraction Methods and Yields from Neem Seeds
Extraction MethodSolvent(s)DurationTemperatureYield / Concentration of AzadirachtinReference
Cold PressMethanol30 minRoom Temp.2478 ppm (0.25%) in extract[7]
SoxhletMethanol4 cyclesBoiling Point1470 ppm (0.15%) in extract[7]
Binary Soxhletn-Hexane:Ethanol (50:50)6 hoursBoiling Point1045 mg/kg (0.10%) in seeds[6]
Pressurized Hot SolventMethanol100 minN/A210.93 mg per 100g of kernel (0.21%)[12]
Stirred ExtractionEthyl Acetate5 hours60°C8.8% in final dried concentrate[13]
Table 2: Typical HPLC Parameters for this compound Analysis
ParameterSpecificationReference
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[5][10]
Mobile Phase Water:Acetonitrile (27.5:72.5, v/v), isocratic[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 45°C[5]
Detection Wavelength 215 nm (UV)[5][10]
Injection Volume 20 µL[14]
Typical Retention Time This compound: ~41.8 min (under specified conditions)[5]

Section 5: Visual Workflows

G Figure 1: Overall Workflow for this compound Isolation A Neem Seeds B Grinding & Sieving A->B C Crude Extraction (e.g., Methanol) B->C D Crude Extract C->D E Enrichment (Liquid-Liquid Partitioning) D->E F Enriched Fraction (~50% Purity) E->F G Chromatographic Purification (MPLC / Prep-HPLC) F->G H Pure this compound G->H

Figure 1: High-level overview of the this compound isolation process.

G Figure 2: Detailed Workflow for Extraction and Enrichment cluster_extraction Extraction Phase cluster_purification Enrichment Phase A Ground Neem Kernels B Defatting with n-Hexane A->B C Defatted Marc B->C Solid D Neem Oil (Byproduct) B->D Liquid E Extraction with Methanol C->E F Crude Methanolic Extract E->F G Partition vs. Hexane (Removes residual oil) F->G H Partition vs. CCl₄ (Removes other limonoids) G->H I Extract with Ethyl Acetate H->I J Enriched Azadirachtin Fraction I->J

Figure 2: Step-by-step process for extraction and liquid-liquid enrichment.

References

Application Note: Quantitative Analysis of Azadirachtin B in Plant Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Azadirachtin B in various plant tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a potent bioactive limonoid found in the neem tree (Azadirachta indica), requires precise and reliable analytical methods for its study in plant matrices.[1] This document provides comprehensive protocols for sample preparation, including extraction and purification, as well as optimized LC-MS/MS parameters for accurate quantification. The presented methodologies are crucial for researchers in natural product chemistry, pharmacology, and pesticide development.

Introduction

This compound is a significant secondary metabolite predominantly found in the neem tree, known for its potent insecticidal and various pharmacological properties.[1] As a structural analogue of Azadirachtin A, the primary active compound, this compound (also known as 3-tigloylazadirachtol) contributes to the overall bioactivity of neem extracts.[1][2] Accurate quantification of this compound in different plant parts is essential for quality control of biopesticides, understanding its biosynthesis and translocation within the plant, and for further pharmacological investigations. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of such complex molecules in intricate plant matrices.[1] This application note outlines a validated workflow for the reliable determination of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical for accurate quantification and depends on the plant tissue being analyzed (e.g., seeds, leaves, twigs). Alcohol-based solvents are generally preferred for the extraction of azadirachtins due to higher yields.[1]

Protocol 1: Solid-Liquid Extraction for General Plant Tissues (Leaves, Twigs)

  • Harvesting and Grinding: Harvest fresh plant material and immediately freeze in liquid nitrogen to halt metabolic processes.[3] Grind the frozen tissue into a fine powder using a mortar and pestle or a cryogenic grinder.[3]

  • Extraction:

    • Weigh approximately 1 g of the powdered plant tissue into a centrifuge tube.

    • Add 10 mL of methanol or acetonitrile.[2]

    • Vortex the mixture for 1 minute and then sonicate for 15 minutes in an ultrasonic bath.[4]

    • Centrifuge the mixture at 5000 rpm for 5 minutes.[5]

    • Collect the supernatant. For exhaustive extraction, repeat this step twice more and combine the supernatants.[5]

  • Cleanup (Option A: Simple Filtration):

    • Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[5]

  • Cleanup (Option B: Solid-Phase Extraction - SPE): For cleaner samples and to reduce matrix effects, an SPE cleanup is recommended.[5][6]

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the diluted extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute this compound with 5 mL of acetonitrile.[6]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction from Neem Seeds/Oil

Neem seeds have the highest concentration of azadirachtins.[1] For oil-rich seeds, a defatting step is necessary.

  • Defatting:

    • Grind the neem seeds into a coarse powder.

    • Extract the oil and non-polar compounds by soaking the powder in hexane for several hours or by using a Soxhlet apparatus.[6][7] Discard the hexane fraction.

  • Extraction of this compound:

    • Air-dry the defatted seed powder.

    • Follow the Solid-Liquid Extraction protocol described above using methanol or ethanol.[1]

  • Cleanup:

    • For neem oil samples, a liquid-liquid extraction can be performed, followed by SPE for cleanup.[8] Alternatively, a simple dilution followed by centrifugation and filtration may be sufficient for some applications.[4]

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (QqQ or Q-TOF) is required.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm)[5]
Mobile Phase A Water with 0.1% formic acid or 10 µM sodium acetate[5][9]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[5][9]
Flow Rate 0.4 mL/min[5]
Injection Volume 10 µL
Column Temperature 40 °C
Gradient A typical gradient starts with a low percentage of organic phase (e.g., 10% B), ramps up to a high percentage (e.g., 90% B) to elute the analyte, holds for a few minutes, and then returns to the initial conditions for re-equilibration.[5]

Mass Spectrometry (MS) Parameters:

Electrospray ionization (ESI) is the preferred ionization source for azadirachtins.[1][8] Positive ion mode is often utilized for this compound, which readily forms a sodium adduct [M+Na]+.[10][11]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 0.7 kV[10]
Source Temperature 150 °C[10]
Gas Flow 1200 L/h[10]
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions for this compound:

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Description
685.3567.2-[M+Na]+, used for quantification[10][11]

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize quantitative data for this compound analysis from various studies.

Table 1: Method Validation Parameters for this compound in Plant Tissues

MatrixFortification Levels (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)Reference
Foliage (various tree species)0.01, 0.1, 186 - 119<200.01[2][10]
Twigs (various tree species)0.01, 0.1, 186 - 119<200.01[2][10]
Deciduous Tree Matrices0.02, 0.1, 171 - 103<200.02[12]

Table 2: Concentration of this compound in Neem Tissues

Plant PartConcentration RangeReference
SeedsHighest concentration, varies significantly[1]
LeavesLower than seeds[5]
Oil200 - 1000 mg/kg (total azadirachtins)[4]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_collection Plant Tissue Collection (e.g., Leaves, Seeds) freezing Flash Freezing (Liquid Nitrogen) sample_collection->freezing grinding Cryogenic Grinding freezing->grinding extraction Solid-Liquid Extraction (Methanol/Acetonitrile) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant cleanup Cleanup Step (Filtration or SPE) supernatant->cleanup lc_ms_analysis LC-MS/MS Injection cleanup->lc_ms_analysis data_acquisition Data Acquisition (MRM Mode) lc_ms_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in various plant tissues. The detailed protocols for sample preparation and instrumental analysis, along with the presented quantitative data, offer a comprehensive guide for researchers. This methodology is essential for the quality control of neem-based products and for advancing our understanding of the biochemistry and pharmacological potential of azadirachtins.

References

High-Performance Thin-Layer Chromatography (HPTLC) for the Detection and Quantification of Azadirachtin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the identification and quantification of Azadirachtin B in botanical extracts and pharmaceutical formulations using High-Performance Thin-Layer Chromatography (HPTLC). This method offers a reliable, efficient, and cost-effective alternative to other chromatographic techniques for the quality control and standardization of products containing Azadirachta indica (Neem). The protocol outlines the necessary steps for sample preparation, chromatographic separation of this compound from its closely related isomer Azadirachtin A, and subsequent densitometric quantification.

Introduction

Azadirachtin, a complex tetranortriterpenoid derived from the seeds of the neem tree (Azadirachta indica), is a mixture of several structurally related isomers. Among these, Azadirachtin A and this compound are two of the most prominent, with both exhibiting significant biological activities, including insecticidal and medicinal properties. The accurate quantification of individual isomers like this compound is crucial for the standardization and quality control of neem-based products in the pharmaceutical and agricultural industries. High-Performance Thin-Layer Chromatography (HPTLC) provides a powerful analytical tool for the separation and quantification of these closely related compounds.

Principle

This HPTLC method utilizes the principle of adsorption chromatography on a silica gel stationary phase. A specific mobile phase composition allows for the differential migration of Azadirachtin A and this compound, resulting in their separation on the HPTLC plate. Subsequent densitometric analysis at a specific wavelength allows for the quantification of this compound by comparing its peak area to that of a certified reference standard.

Materials and Reagents

  • HPTLC Plates: Pre-coated silica gel 60 F₂₅₄ plates (20 x 10 cm)

  • Solvents: Benzene (analytical grade), Ethyl acetate (analytical grade), Methanol (analytical grade), Vanillin, Sulfuric acid

  • Reference Standards: Certified Reference Standard of this compound and Azadirachtin A

  • Sample Preparation: Mortar and pestle or homogenizer, sonicator, filtration apparatus (e.g., syringe filters, 0.45 µm)

Experimental Protocols

Preparation of Standard Solutions

Accurately weigh 10 mg of certified this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. From this stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by serial dilution with methanol.

Sample Preparation
  • For Plant Material (e.g., Neem Seeds, Leaves):

    • Grind the dried plant material to a fine powder.

    • Accurately weigh 1 g of the powdered material and extract it with 20 mL of methanol by sonication for 30 minutes.

    • Filter the extract through a 0.45 µm syringe filter.

    • The resulting filtrate is the sample solution.

  • For Formulations (e.g., Tablets, Capsules):

    • Accurately weigh and powder a representative number of tablets or the contents of capsules.

    • Transfer an amount of powder equivalent to 10 mg of the labeled Azadirachtin content to a 10 mL volumetric flask.

    • Add 7 mL of methanol, sonicate for 15 minutes to dissolve the active ingredient.

    • Make up the volume to 10 mL with methanol.

    • Filter the solution through a 0.45 µm syringe filter.

Chromatographic Conditions
ParameterSpecification
Stationary Phase Pre-coated Silica Gel 60 F₂₅₄ HPTLC plates
Mobile Phase Benzene : Ethyl Acetate (3:7, v/v)
Chamber Saturation 20 minutes with the mobile phase
Application Volume 5 µL of standard and sample solutions
Band Width 8 mm
Migration Distance 8 cm
Development Mode Ascending
Drying Air-dry the plate for 5 minutes
Detection and Densitometric Analysis
  • Scanning Wavelength: 254 nm for quantification.

  • Derivatization (for visualization):

    • Prepare a fresh solution of anisaldehyde-sulfuric acid reagent (0.5 mL of anisaldehyde in 10 mL of glacial acetic acid, followed by 85 mL of methanol and 5 mL of concentrated sulfuric acid).

    • Dip the dried plate into the reagent for 1-2 seconds.

    • Heat the plate at 105°C for 5-10 minutes until colored spots appear.

  • Visualization Wavelength (after derivatization): 560 nm.

  • Densitometer Settings: Use a TLC scanner with the appropriate software for peak integration and quantification.

Data Presentation

The following tables summarize the quantitative data for the HPTLC determination of this compound.

Table 1: Chromatographic Data

CompoundRf Value
Azadirachtin A0.36
This compound0.56

Table 2: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range100 - 1000 ng/spot
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)40 ng/spot
Limit of Quantification (LOQ)100 ng/spot
Recovery92.73% - 94.56%
Precision (%RSD)0.71 - 0.98

Note: The quantitative data presented is based on a general HPTLC method for azadirachtin and should be validated for the specific separation of this compound using the benzene:ethyl acetate mobile phase.[1]

Mandatory Visualizations

Experimental Workflow

HPTLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis Standard_Prep Standard Preparation Application Spotting on HPTLC Plate Standard_Prep->Application Sample_Prep Sample Preparation Sample_Prep->Application Development Chromatographic Development (Benzene:Ethyl Acetate 3:7) Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning (@ 254 nm) Drying->Scanning Derivatization Derivatization (Anisaldehyde-Sulfuric Acid) Drying->Derivatization Quantification Quantification of this compound Scanning->Quantification Visualization Visualization (@ 560 nm) Derivatization->Visualization Visualization->Quantification

Caption: Experimental workflow for the HPTLC analysis of this compound.

Logical Relationships in HPTLC Separation

HPTLC_Factors cluster_input Input Parameters cluster_process Separation Process cluster_output Output MobilePhase Mobile Phase Composition (Benzene:Ethyl Acetate) Separation Differential Migration MobilePhase->Separation StationaryPhase Stationary Phase (Silica Gel) StationaryPhase->Separation SampleMatrix Sample Matrix SampleMatrix->Separation Resolution Resolution of Azadirachtin A & B Separation->Resolution

Caption: Factors influencing the HPTLC separation of Azadirachtin isomers.

References

Application Note: Solid-Phase Extraction for the Cleanup of Azadirachtin B Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azadirachtin, a complex tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a potent biopesticide known for its insecticidal and antifeedant properties.[1] Azadirachtin B, one of the main analogues, contributes significantly to the overall bioactivity of neem extracts. For accurate quantification and further research, especially in drug development and quality control of biopesticides, effective cleanup of crude extracts is essential to remove interfering matrix components such as lipids and other less polar compounds.[2][3] Solid-Phase Extraction (SPE) offers a rapid, efficient, and selective method for the cleanup and preconcentration of azadirachtins from complex matrices like neem oil and seed extracts.[4][5] This application note provides a detailed protocol for the cleanup of this compound samples using SPE, along with recovery data and analytical conditions.

Challenges in this compound Analysis

This compound is sensitive to various environmental factors, which can impact its stability during extraction and analysis. It is susceptible to degradation by sunlight, with a reported half-life of approximately 5.5 hours.[6][7] The compound is most stable in mildly acidic conditions (pH 4-6) and is unstable in alkaline and strongly acidic solutions.[1][6] Temperature also plays a crucial role; significant degradation can occur at elevated temperatures.[6] These factors necessitate careful handling and optimized cleanup protocols to ensure accurate analytical results.

Principle of SPE for Azadirachtin Cleanup

This protocol utilizes a normal-phase SPE mechanism where the polar azadirachtins are retained on a polar sorbent while non-polar interferences, such as oils and lipids, are washed away with a non-polar solvent. Subsequently, a solvent of intermediate polarity is used to selectively elute the retained azadirachtins. An alternative reverse-phase approach can also be employed where azadirachtins are retained on a non-polar sorbent. This application note focuses on a widely used method employing graphitised carbon black (GCB) as the sorbent.

Experimental Protocols

Materials and Reagents
  • SPE Cartridge: Graphitised Carbon Black (GCB), 500 mg[8]

  • Solvents:

    • Hexane (HPLC grade)[8]

    • Acetonitrile (HPLC grade)[8]

    • Methanol (HPLC grade)

    • Water (HPLC grade)

  • Sample: Neem oil or crude neem seed extract containing this compound.

  • Apparatus:

    • SPE vacuum manifold

    • Vacuum pump

    • Volumetric flasks

    • Pipettes

    • Centrifuge

    • HPLC system with UV detector

Sample Preparation (Neem Oil)
  • Accurately weigh approximately 5 g of the neem oil sample into a 50 mL volumetric flask. The goal is to have a final concentration of around 2 mg of total azadirachtins.[9]

  • Add a mixture of methanol and water (90:10, v/v) to the flask and shake vigorously for 5 minutes.[9]

  • Sonicate the solution for 15 minutes, followed by another 5 minutes of vigorous shaking and a final 15 minutes of sonication.[9]

  • Place the sample in a freezer for 15 minutes to precipitate lipids.[9]

  • Centrifuge the sample at 5000 RPM for 30 minutes to separate the layers.[9]

  • Carefully collect the supernatant (the methanolic layer) for SPE cleanup.[9]

Alternative for direct oil application:

  • Take 1.0 mL of the oil sample and mix it thoroughly with 10 mL of hexane.[8]

  • Shake the mixture vigorously for 3 minutes.[8] The sample is now ready for loading onto the SPE cartridge.

SPE Protocol for this compound Cleanup

The following protocol is based on the use of a Graphitised Carbon Black (GCB) SPE cartridge.[8]

  • Conditioning:

    • Attach the GCB SPE cartridge to the vacuum manifold.

    • Rinse the cartridge with 10 mL of hexane. Allow the solvent to pass through the sorbent completely. Do not let the cartridge dry out completely before loading the sample.[8]

  • Sample Loading:

    • Transfer the prepared sample solution (from step 2 of sample preparation) into the SPE cartridge reservoir.

    • Allow the sample to percolate through the sorbent for about 5 minutes under gravity, then apply a gentle vacuum to completely draw the sample through.[8]

  • Washing:

    • Wash the cartridge with 2 mL of hexane to elute the remaining non-polar interferences, such as lipids.[8]

    • Apply a vacuum to ensure all the hexane has passed through the cartridge.

  • Elution:

    • Place a clean collection tube or volumetric flask under the cartridge outlet.

    • Elute the retained azadirachtins, including this compound, with 5 mL of acetonitrile.[8]

    • Collect the eluate for analysis.

  • Post-Elution:

    • The collected eluate can be directly analyzed by HPLC or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase for preconcentration.

HPLC Analysis
  • Column: Supelcosil LC-18 (150 mm x 4.6 mm i.d.) or equivalent C18 column.[8]

  • Mobile Phase: An isocratic mixture of methanol, acetonitrile, and water (35:15:50, v/v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 215 nm.[9][10]

  • Injection Volume: 20 µL.

  • Column Temperature: 45°C.[10][11]

Data Presentation

The following tables summarize the quantitative data from studies utilizing SPE for the cleanup of azadirachtins.

Table 1: Recovery of Azadirachtin A and B from Fortified Neem Oil using GCB-SPE

AnalyteFortification Level (mg/mL)Recovery (%)Relative Standard Deviation (RSD) (%)
Azadirachtin A10 - 10099.2 - 104.71.61 - 3.18
This compound10 - 10099.2 - 104.71.61 - 3.18
Data adapted from a study utilizing a graphitised carbon black SPE method.[8]

Table 2: Recovery of Limonoids using HLB SPE

AnalyteFortification Level (mg/L)Recovery (%)
Azadirachtin A2080.5 - 105
This compound2080.5 - 105
Deacetylsalannin2080.5 - 105
Salannin2080.5 - 105
Data from a study using a lipophilic-hydrophilic balanced (HLB) SPE material.[12]

Table 3: Limits of Quantitation (LOQ) for Azadirachtins

MethodAnalyteLOQ
HPLC-UV after SPEAzadirachtin A0.5 ppm[9]
HPLC-UV after SPEThis compound0.5 ppm[9]
Online SPE-LC-Q-TOF-MSThis compound0.34 - 0.76 ng/mL[13]

Workflow and Pathway Diagrams

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Neem Oil Sample Mix Mix with Hexane or Methanol/Water Sample->Mix Centrifuge Centrifuge/Separate (if using Methanol/Water) Mix->Centrifuge Condition 1. Condition GCB Cartridge (10 mL Hexane) Centrifuge->Condition Load Supernatant Load 2. Load Sample Extract Condition->Load Wash 3. Wash Interferences (2 mL Hexane) Load->Wash Elute 4. Elute Azadirachtins (5 mL Acetonitrile) Wash->Elute Analysis HPLC-UV Analysis (215 nm) Elute->Analysis Collect Eluate cluster_prep cluster_prep cluster_spe cluster_spe cluster_analysis cluster_analysis

Caption: Workflow for SPE cleanup and analysis of this compound.

Conclusion

Solid-phase extraction is a highly effective technique for the cleanup of this compound from complex matrices such as neem oil. The use of graphitised carbon black cartridges provides excellent recovery rates and efficiently removes lipidic interferences, leading to cleaner chromatograms and more accurate quantification.[8] The protocol outlined in this application note is robust and can be adapted for various research and quality control applications involving azadirachtins. For higher sensitivity and analysis of multiple azadirachtin analogues, online SPE coupled with LC-MS/MS can be employed.[13]

References

Application Notes and Protocols: Evaluating Azadirachtin B Cytotoxicity using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin B, a prominent limonoid isolated from the neem tree (Azadirachta indica), has garnered significant interest for its diverse biological activities. While extensively studied for its potent insecticidal properties, its potential as a cytotoxic agent against cancer cells is an emerging area of research. This document provides detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic effects of this compound. The assays described herein are designed to assess cell viability, membrane integrity, and the induction of apoptosis, providing a multi-faceted approach to characterizing the compound's cellular impact. Furthermore, this guide includes information on the known signaling pathways affected by azadirachtins and considerations for working with natural products in cell-based assays.

Data Presentation

Quantitative Cytotoxicity Data of this compound

The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound in various human cancer cell lines. It is important to note that current research suggests this compound may not be broadly cytotoxic to all cancer cell types at commonly tested concentrations.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Promyelocytic Leukemia>20[1][2]
A549Lung Carcinoma>20[1][2]
AZ521Stomach Adenocarcinoma>20[1][2]
SK-BR-3Breast Adenocarcinoma>20[1][2]
CRL1579Normal Skin Fibroblast>20[1][2]

Note: The data indicates a lack of significant cytotoxicity of this compound on these specific cell lines at concentrations up to 20 µM. Further studies on a wider range of cell lines and at higher concentrations may be warranted to fully elucidate its cytotoxic potential.

Experimental Protocols

General Considerations for this compound
  • Solubility: this compound is slightly soluble in dimethyl sulfoxide (DMSO), methanol, and chloroform[1][2]. For cell culture experiments, prepare a concentrated stock solution in sterile DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Purity: Ensure the purity of the this compound sample is high (>95%) to attribute any observed effects to the compound itself.

  • Controls: Always include appropriate controls in each experiment:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound used.

    • Untreated Control: Cells incubated in culture medium only.

    • Positive Control: A known cytotoxic agent to ensure the assay is performing correctly (e.g., doxorubicin, staurosporine).

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes. It is a reliable indicator of cell lysis and cytotoxicity.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the test wells, prepare controls for:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer provided in the kit.

    • Medium background: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Caspase-3/7 Activity Assay (Apoptosis Assay)

This assay quantifies the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. An increase in their activity is a hallmark of apoptosis.

Materials:

  • 96-well white-walled, clear-bottom plates (for luminescence-based assays)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Caspase-3/7 assay kit (commercially available, e.g., luminescent or fluorescent)

  • Luminometer or fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol (steps 1 and 2).

  • Reagent Addition: After the desired treatment duration, add the caspase-3/7 reagent directly to the wells according to the manufacturer's protocol. The reagent typically contains a pro-luminescent or pro-fluorescent substrate that is cleaved by active caspases-3/7.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (e.g., 30-60 minutes), protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using the appropriate plate reader.

  • Data Analysis: Express the results as a fold change in caspase-3/7 activity compared to the vehicle control.

Mandatory Visualization

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell line) seeding Cell Seeding (96-well plates) cell_culture->seeding az_prep This compound Preparation (Stock in DMSO, serial dilutions) treatment Treatment with this compound (24, 48, 72h) az_prep->treatment seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase data Data Acquisition (Plate Reader) mtt->data ldh->data caspase->data calc Calculation (% Viability, % Cytotoxicity, Fold Change) data->calc ic50 IC50 Determination calc->ic50

Caption: Experimental workflow for evaluating this compound cytotoxicity.

Putative Signaling Pathway of Azadirachtin-Induced Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_cellcycle Cell Cycle Regulation Azadirachtin Azadirachtin DeathReceptor Death Receptors (e.g., Fas, TNFR) Azadirachtin->DeathReceptor BaxBak Bax/Bak activation Azadirachtin->BaxBak Cyclins Cyclin B & D1 (downregulation) Azadirachtin->Cyclins p21 p21 (upregulation) Azadirachtin->p21 Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase37 Caspase-3/7 activation Caspase8->Caspase37 Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC BaxBak->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis CellCycleArrest G0/G1 & G2/M Arrest Cyclins->CellCycleArrest inhibition p21->CellCycleArrest promotion

Caption: Putative signaling pathways of azadirachtin-induced apoptosis.

References

Application Notes and Protocols for the Structural Elucidation of Azadirachtin B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin B, a complex tetranortriterpenoid isolated from the neem tree (Azadirachta indica), is a potent insect antifeedant and growth regulator. Its intricate molecular architecture, featuring numerous stereocenters and functional groups, presents a significant challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the three-dimensional structure of such complex natural products. This application note provides a detailed overview of the NMR-based methodologies for the complete structural assignment of this compound, including comprehensive data tables and standardized experimental protocols.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a logical workflow. This process begins with the acquisition of basic one-dimensional (1D) spectra to identify the types and number of protons and carbons. Subsequently, a series of two-dimensional (2D) NMR experiments are performed to establish connectivity between atoms, ultimately leading to the complete assembly of the molecular structure.

Structural Elucidation Workflow for this compound cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Initial Analysis Proton_Carbon_Assignment ¹H and ¹³C Chemical Shift Assignment 2D_NMR->Proton_Carbon_Assignment Correlation Data Fragment_Assembly Assembly of Structural Fragments (COSY & HMBC) Proton_Carbon_Assignment->Fragment_Assembly Assigned Nuclei Stereochemistry Determination of Relative Stereochemistry (NOESY) Fragment_Assembly->Stereochemistry Planar Structure Final_Structure Complete 3D Structure of this compound Stereochemistry->Final_Structure Stereochemical Information

Caption: Workflow for this compound structural elucidation using NMR.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality NMR data. The following sections outline the recommended procedures for sample preparation and the acquisition of key NMR spectra.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for limonoids. The solvent should be free of water and other impurities.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts (δ = 0.00 ppm).

NMR Instrumentation and Parameters

All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.

1. ¹H NMR Spectroscopy

  • Purpose: To determine the number and chemical environment of protons.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW): ~12 ppm

    • Acquisition Time (AQ): ~3-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Number of Scans (NS): 8-16

2. ¹³C NMR Spectroscopy

  • Purpose: To determine the number and chemical environment of carbon atoms.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW): ~220 ppm

    • Acquisition Time (AQ): ~1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Number of Scans (NS): 1024 or more, depending on sample concentration.

3. DEPT (Distortionless Enhancement by Polarization Transfer)

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 is commonly used, where CH and CH₃ signals are positive, and CH₂ signals are negative.

  • Pulse Program: Standard DEPT-135 pulse sequence.

4. COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

  • Pulse Program: A standard gradient-selected COSY sequence (e.g., cosygpqf on Bruker instruments).

5. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons (¹JCH).

  • Pulse Program: A standard gradient-selected HSQC sequence with multiplicity editing can also differentiate CH/CH₃ from CH₂ groups (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

6. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting spin systems.

  • Pulse Program: A standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf on Bruker instruments).

7. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify through-space correlations between protons that are close to each other (< 5 Å), providing information about the relative stereochemistry.

  • Pulse Program: A standard gradient-selected NOESY sequence (e.g., noesygpph on Bruker instruments).

  • Key Parameter:

    • Mixing Time (d8): 500-800 ms (optimization may be required).

Data Presentation

The following tables summarize the assigned ¹H and ¹³C NMR data for this compound, as well as key 2D NMR correlations. This data is essential for the complete structural assignment.[1]

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
144.53.05 (d, 10.5)
235.82.15 (m), 2.45 (m)
373.95.12 (d, 3.0)
4134.5-
5128.95.85 (s)
676.84.81 (d, 3.5)
785.14.45 (d, 3.5)
857.5-
943.12.80 (d, 8.5)
1043.4-
1146.82.25 (m)
1234.21.65 (m), 1.95 (m)
1341.8-
1470.13.80 (s)
1534.92.05 (m), 2.35 (m)
1626.11.80 (m), 2.00 (m)
1749.82.65 (m)
1814.51.25 (s)
1921.31.55 (s)
20129.8-
21138.97.40 (m)
22110.16.35 (m)
23142.17.45 (m)
28173.5-
29170.1-
3020.92.10 (s)
1'167.5-
2'127.8-
3'138.86.85 (qq, 7.0, 1.5)
4'14.51.85 (d, 7.0)
5'12.11.80 (s)
OMe-2852.13.75 (s)
OMe-2951.83.70 (s)
Table 2: Key 2D NMR Correlations for this compound
Proton(s)COSY Correlations (¹H)HMBC Correlations (¹³C)NOESY Correlations (¹H)
H-1H-2, H-9C-2, C-5, C-9, C-10, C-19H-9, H-11, H-19
H-3H-2C-1', C-2, C-4, C-5H-2, H-5
H-5-C-1, C-3, C-4, C-6, C-10H-3, H-6, H-19
H-6H-7C-5, C-7, C-8, C-10H-5, H-7
H-7H-6C-5, C-6, C-8, C-9H-6, H-9
H-9H-1, H-11C-1, C-7, C-8, C-10, C-11H-1, H-7, H-11
H-11H-9, H-12C-9, C-10, C-12, C-13H-1, H-9, H-12
H-14-C-8, C-13, C-15, C-16H-17, H-18
H-17H-16C-13, C-14, C-15, C-20, C-22H-14, H-16, H-18
H-18-C-13, C-14, C-17H-14, H-17
H-19-C-1, C-5, C-9, C-10H-1, H-5
H-3'H-4', H-5'C-1', C-2', C-4', C-5'H-4'

Interpretation of NMR Data for Structural Elucidation

The structural elucidation of this compound is achieved through a systematic analysis of the 1D and 2D NMR data.

  • ¹H and ¹³C NMR: The 1D spectra provide the initial count of protons and carbons and their immediate chemical environments (e.g., olefinic, aliphatic, ester carbonyls). The DEPT-135 spectrum helps in distinguishing the carbon types.

  • COSY: The COSY spectrum is used to establish proton-proton connectivities, allowing for the assembly of spin systems or structural fragments. For example, correlations between H-1, H-2, and H-3 help to define a part of the decalin ring system.

  • HMBC: The HMBC spectrum is critical for connecting the fragments identified from the COSY data. It reveals long-range couplings between protons and carbons, bridging quaternary carbons and heteroatoms. For instance, HMBC correlations from the methyl protons (H-18 and H-19) to various carbons in the core structure are instrumental in assembling the overall carbon skeleton.

  • HSQC: The HSQC spectrum provides a direct correlation between each proton and its attached carbon, confirming the assignments made from the 1D spectra and aiding in the interpretation of the HMBC data.

  • NOESY: The NOESY spectrum is the key to determining the relative stereochemistry of the molecule. Through-space interactions between protons, such as the correlation between H-1 and H-19, indicate that these protons are on the same face of the molecule, helping to define the conformation of the ring system.

By integrating the information from all these NMR experiments, the complex three-dimensional structure of this compound can be unambiguously determined.

Conclusion

NMR spectroscopy is a powerful and essential technique for the complete structural elucidation of complex natural products like this compound. By following standardized experimental protocols and systematically analyzing a suite of 1D and 2D NMR experiments, researchers can confidently determine the connectivity and stereochemistry of such molecules. The data and protocols presented in this application note serve as a comprehensive guide for scientists and professionals involved in natural product chemistry and drug development.

References

Antifeedant activity assessment of Azadirachtin B in laboratory studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Antifeedant Activity of Azadirachtin B

Introduction

Azadirachtin, a complex tetranortriterpenoid derived from the seeds of the neem tree (Azadirachta indica), is one of the most potent natural insect antifeedants and growth regulators discovered.[1][2] While Azadirachtin A is the most abundant and studied analogue, this compound, a closely related stereoisomer, also exhibits significant biological activity. These compounds disrupt feeding and growth in hundreds of insect species, making them valuable tools for integrated pest management (IPM) and for studying insect physiology and neurobiology.[1][2][3] This document provides detailed protocols for assessing the antifeedant activity of this compound in a laboratory setting, summarizes key quantitative data, and illustrates the underlying mechanisms of action.

Mechanism of Antifeedant Action

Azadirachtin's antifeedant effect is multifaceted, operating through both primary and secondary mechanisms.

  • Primary Antifeedancy (Chemoreception): Azadirachtin directly stimulates specialized gustatory neurons (deterrent cells) in the insect's mouthparts and other chemoreceptors.[4][5] This interaction creates a strong aversive signal that inhibits the initiation of feeding. Simultaneously, it can block the function of sugar-sensitive cells, making the food source seem unpalatable and nutritionally poor to the insect.[6]

  • Secondary Antifeedancy (Post-Ingestive Effects): If ingested, Azadirachtin exerts toxic effects on the gut. It can inhibit the production of digestive enzymes, interfere with gut peristalsis, and damage midgut epithelial cells, leading to poor nutrient absorption and a negative feedback loop that suppresses further feeding.[4][7][8]

  • Neuroendocrine Disruption: Beyond direct feeding deterrence, Azadirachtin acts as a potent insect growth regulator (IGR). It interferes with the neuroendocrine system by inhibiting the synthesis and release of crucial developmental hormones like ecdysteroids (molting hormone) and juvenile hormone.[3][4][9][10] This disruption leads to molting defects, growth inhibition, and reduced fecundity, contributing to its overall efficacy.[4]

Quantitative Data Summary

The following tables summarize the antifeedant efficacy of Azadirachtin against various insect pests from laboratory studies. It is important to note that many studies use neem extracts containing a mixture of limonoids, or focus on Azadirachtin A. The data presented is indicative of the potency of the azadirachtin class of molecules.

Table 1: Antifeedant Activity of Azadirachtin Against Lepidopteran Pests

Insect Species Larval Instar Assay Type Concentration (ppm) Antifeedant Activity (%) Exposure Time Reference
Papilio demoleus 4th No-Choice Leaf Disc 200 86.28 24 hrs [1]
Papilio demoleus 4th No-Choice Leaf Disc 200 70.43 48 hrs [1]
Papilio demoleus 4th No-Choice Leaf Disc 150 Moderate Activity 24 / 48 hrs [1]
Plutella xylostella 3rd Choice / No-Choice 1.0% (formulation) 95.0 Not Specified [11]
Plutella xylostella 4th Choice / No-Choice 0.6% (formulation) 85.0 Not Specified [11]

| Spodoptera frugiperda | 3rd | Not Specified | 1% (NSKE*) | 60.95 - 75.17 | 24 - 72 hrs |[11] |

*NSKE: Neem Seed Kernel Extract; concentration of pure Azadirachtin may be lower.

Table 2: Lethal and Sub-lethal Concentrations of Azadirachtin

Insect Species Larval Instar Metric Value (µg/ml) Exposure Time Assay Type Reference
Plutella xylostella 3rd LC50 0.66 -> 0.37 24 -> 72 hrs Choice Test [11]
Plutella xylostella 4th LC50 0.55 -> 0.34 24 -> 72 hrs Choice Test [11]
Plutella xylostella 3rd LC50 0.63 -> 0.29 24 -> 72 hrs No-Choice Test [11]

| Plutella xylostella | 4th | LC50 | 0.52 -> 0.31 | 24 -> 72 hrs | No-Choice Test |[11] |

Experimental Protocols

Protocol 1: No-Choice Leaf Disc Antifeedant Assay

This protocol determines the intrinsic feeding deterrence of this compound when the insect has no alternative food source.

Materials:

  • This compound standard

  • Acetone or Ethanol (for stock solution)

  • Distilled water with a non-ionic surfactant (e.g., Triton X-100, 0.05%)

  • Fresh, healthy leaves from the host plant of the test insect

  • Cork borer or circular punch

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Forceps and fine paintbrushes

  • Test insects (e.g., 3rd or 4th instar larvae), starved for 2-4 hours

  • Leaf area meter or scanner with image analysis software (e.g., ImageJ)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable organic solvent. From this stock, prepare serial dilutions (e.g., 200, 150, 100, 50 ppm) using distilled water containing the surfactant. The control solution should contain the same concentration of solvent and surfactant as the highest treatment concentration.

  • Leaf Disc Preparation: Using a cork borer, cut uniform discs from fresh host plant leaves. Avoid major veins.

  • Treatment Application: Dip each leaf disc into a treatment solution (or control) for 10-15 seconds with gentle agitation.

  • Drying: Place the treated discs on a wire rack and allow them to air-dry completely in a fume hood.

  • Assay Setup: Place a moist filter paper at the bottom of each Petri dish to maintain humidity.[1] Place one treated leaf disc in the center of each dish.

  • Insect Introduction: Introduce one pre-starved larva into each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm (with small perforations for air) and place them in a controlled environment chamber (e.g., 27 ± 2°C, 70 ± 5% RH).

  • Data Collection: After 24 and 48 hours, remove the leaf discs. Measure the area consumed using a leaf area meter or by scanning the discs and analyzing the images.

  • Calculation: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C = Area consumed in the control group and T = Area consumed in the treated group.

Protocol 2: Dual-Choice (Preference) Antifeedant Assay

This protocol assesses if insects will avoid feeding on treated surfaces when an untreated food source is available.

Procedure:

  • Solution & Leaf Preparation: Prepare solutions as described in Protocol 1. Instead of full discs, cut leaves into two equal halves.[9]

  • Treatment Application: For each replicate, dip one leaf half into the this compound test solution and the other half into the control solution.[9]

  • Assay Setup: After air-drying, place the two halves (treated and control) opposite each other on a moist filter paper in a Petri dish.

  • Insect Introduction: Release 5-10 pre-starved larvae in the center of the Petri dish, equidistant from the two leaf halves.[9]

  • Incubation & Data Collection: Incubate as described previously. After 24 hours, measure the area consumed for both the treated and control leaf portions.[9]

  • Calculation: Calculate the Percent Antifeedant Activity using the formula: Antifeedant Activity (%) = [1 - (T / C)] * 100[9] Where T = Area consumed on the treated leaf portion and C = Area consumed on the control leaf portion.

Visualizations: Workflows and Signaling Pathways

Antifeedant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Solutions & Control B Cut Host Plant Leaf Discs/Halves A->B D Apply Treatment to Leaf Material B->D C Starve Test Insects (2-4 hours) G Introduce Test Insect(s) C->G E Air Dry Leaf Material D->E F Place in Petri Dish (with moist filter paper) E->F F->G H Incubate (24/48 hours) G->H I Measure Leaf Area Consumed H->I J Calculate Antifeedant Index / Activity I->J

Caption: Workflow for a typical laboratory antifeedant bioassay.

Ecdysone_Signaling_Disruption cluster_neuro Neurosecretory System cluster_gland Prothoracic Gland cluster_response Physiological Response AZA This compound PTTH Prothoracicotropic Hormone (PTTH) Release AZA->PTTH Inhibits Ecdysone_Syn Ecdysone Synthesis AZA->Ecdysone_Syn Inhibits PTTH->Ecdysone_Syn Stimulates Molting Failed Molting Ecdysone_Syn->Molting Triggers Growth Growth Inhibition Ecdysone_Syn->Growth Regulates Repro Reproductive Disruption Ecdysone_Syn->Repro Affects

Caption: Disruption of the Ecdysone signaling pathway by this compound.

Midgut_Apoptosis_Pathway cluster_signal Intracellular Signaling Cascades AZA This compound Ingestion Midgut Midgut Epithelial Cells AZA->Midgut MAPK MAPK Signaling Pathway Activation Midgut->MAPK Ca Calcium Signaling Pathway Disruption Midgut->Ca Caspase Caspase Cascade Activation MAPK->Caspase Leads to Ca->Caspase Leads to Apoptosis Cell Apoptosis & Gut Damage Caspase->Apoptosis Induces

Caption: Proposed induction of midgut cell apoptosis by this compound.

References

Troubleshooting & Optimization

Photodegradation and thermal degradation of Azadirachtin B solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azadirachtin B solutions. The information focuses on addressing common challenges related to photodegradation and thermal degradation to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing potency. What are the most likely causes?

A1: Rapid degradation of this compound is most commonly attributed to exposure to light (photodegradation) and elevated temperatures (thermal degradation).[1][2] this compound is particularly sensitive to sunlight and UV radiation.[1][3] Additionally, the pH of your solution and the type of solvent used can significantly influence its stability.[1][4]

Q2: What is the optimal pH range for storing this compound solutions to minimize degradation?

A2: this compound is most stable in mildly acidic solutions, specifically between pH 4 and 6.[1][4] It is unstable in mildly alkaline and strongly acidic conditions.[1] Under alkaline conditions (pH 9), the degradation is extremely rapid.[5]

Q3: Which solvents are recommended for dissolving and storing this compound?

A3: Azadirachtin is generally more stable in aprotic and neutral solvents compared to protic solvents.[1][4] Solvents like chloroform, acetone, ethyl acetate, and acetonitrile have shown good stability for short-term storage at room temperature.[1] The degradation rates in different solvents at elevated temperatures were found to be in the order of ethanol > methanol > DMF > acetonitrile.[1]

Q4: I'm observing significant degradation even when my samples are stored in the dark. What could be the issue?

A4: If photodegradation is ruled out, thermal degradation is the next most likely cause. This compound's stability is temperature-dependent.[1] Even at room temperature, some degradation can occur over time. For longer-term storage, refrigeration is recommended. For example, at 4°C, Azadirachtin remains relatively stable, whereas at 20°C and 40°C, significant degradation occurs over 14 days.[5] The presence of moisture can also accelerate degradation.[1]

Q5: Can I use stabilizers to prevent the degradation of my this compound solution?

A5: Yes, certain UV-absorbing substances and antioxidants can help prevent photodegradation. For instance, p-amino benzoic acid, 8-hydroxyquinoline, and tert-butylhydroquinone have been shown to be effective in controlling degradation under both sunlight and UV light.[1][6] For formulations, stabilizers like epichlorohydrin have been used to reduce degradation on solid carriers.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent results between experimental replicates. Inconsistent light exposure between samples.Ensure all samples are shielded from ambient and direct light using amber vials or by covering them with aluminum foil.
Temperature fluctuations in the storage or experimental area.Store solutions at a consistent, controlled temperature. Use a temperature-controlled incubator or water bath for experiments.
Rapid loss of activity in a buffered solution. The pH of the buffer is outside the optimal range (4-6).Verify the pH of your buffer solution before and after adding this compound. Adjust as necessary to maintain a pH between 4 and 6.[1][4]
Precipitate formation in the solution. Solvent evaporation leading to supersaturation.Ensure vials are tightly sealed. For long-term storage, consider using parafilm to seal the caps.
Degradation products may be less soluble.Analyze the precipitate to identify its composition. This may provide insights into the degradation pathway.
HPLC analysis shows multiple unexpected peaks. Degradation of this compound into various byproducts.Compare the chromatogram to a freshly prepared standard. This can help identify peaks corresponding to degradation products.[7]
Contamination of the solvent or glassware.Use high-purity (HPLC grade) solvents and thoroughly clean all glassware.[5]

Data Presentation

Table 1: Half-life of this compound under Different Light Conditions

CompoundLight SourceHalf-lifeReference
This compoundSunlight5.5 hours[1][3]

Table 2: Effect of Temperature on Azadirachtin A Degradation in a Liquid Formulation*

Temperature% Remaining after 14 daysReference
4°CRelatively stable[5]
20°C~85%[5]
40°C~34%[5]
*Data for Azadirachtin A is often used as a proxy due to its structural similarity and prevalence in studies.

Table 3: Effect of pH on Formulated Azadirachtin A Degradation over 14 Days*

pH% Remaining after 14 daysReference
4~55.9%[5]
6~54.3%[5]
9Extremely rapid degradation[5]
*Data for Azadirachtin A is often used as a proxy due to its structural similarity and prevalence in studies.

Experimental Protocols

Protocol 1: Photodegradation Study of this compound Solution
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of pure this compound.

    • Dissolve it in an HPLC-grade aprotic solvent (e.g., acetonitrile) to a known concentration (e.g., 100 µg/mL).[8]

    • Prepare subsequent dilutions in the desired buffer (pH 4-6) or solvent.

  • Experimental Setup:

    • Transfer aliquots of the solution into clear and amber (or foil-wrapped) quartz or borosilicate glass vials. The clear vials will be exposed to light, and the amber vials will serve as dark controls.

    • Place the vials under a controlled light source (e.g., a UV lamp at 254 nm or a solar simulator).[3]

    • Maintain a constant temperature throughout the experiment using a temperature-controlled chamber.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each vial.

    • Immediately analyze the samples using a validated HPLC-UV method. A common method involves a C18 column with a mobile phase of methanol:water or acetonitrile:water and UV detection at around 215-222 nm.[5][8]

  • Data Analysis:

    • Quantify the concentration of this compound at each time point by comparing the peak area to a standard curve.

    • Calculate the percentage of degradation over time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½).

Protocol 2: Thermal Degradation Study of this compound Solution
  • Preparation of Stock Solution:

    • Prepare the this compound solution as described in the photodegradation protocol, using the solvent and pH of interest.

  • Experimental Setup:

    • Aliquot the solution into amber glass vials to prevent any photodegradation.

    • Place the vials in temperature-controlled environments at various temperatures (e.g., 25°C, 40°C, 54°C, 70°C).[1][5] A vial should also be kept at a control temperature (e.g., 4°C) where degradation is minimal.[5]

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 1, 3, 7, 14 days), remove a vial from each temperature environment.

    • Allow the vial to return to room temperature before analysis.

    • Analyze the samples using a validated HPLC-UV method as described previously.[5][8]

  • Data Analysis:

    • Calculate the remaining concentration of this compound at each time point for each temperature.

    • Determine the degradation rate constant (k) for each temperature.

    • If studying multiple temperatures, an Arrhenius plot can be used to determine the activation energy of the degradation reaction.[7]

Visualizations

G cluster_prep Sample Preparation cluster_exp Experimental Conditions cluster_analysis Analysis AzaB This compound Standard Solvent Select Solvent & pH (e.g., Acetonitrile, pH 4-6) AzaB->Solvent Stock Prepare Stock Solution (e.g., 100 µg/mL) Solvent->Stock Photo Photodegradation (UV/Sunlight Exposure) Stock->Photo Thermal Thermal Degradation (Controlled Temperatures) Stock->Thermal Dark Dark Control (Amber Vials) Stock->Dark Sampling Time-Point Sampling Photo->Sampling Thermal->Sampling Dark->Sampling HPLC HPLC-UV Analysis (~215 nm) Sampling->HPLC Data Data Processing (Kinetics, Half-life) HPLC->Data

Caption: Experimental workflow for studying this compound degradation.

G cluster_physical Physical Factors cluster_chemical Chemical Factors cluster_mitigation Mitigation Strategies center_node This compound Degradation Protect Light Protection (Amber Vials) Storage Cold Storage (Refrigeration) Buffer Optimal pH Buffer (pH 4-6) Stab Use of Stabilizers Light Light Exposure (UV, Sunlight) Light->center_node Temp High Temperature Temp->center_node Moisture Moisture/Humidity Moisture->center_node pH pH (Unstable at pH > 6 or strongly acidic) pH->center_node Solvent Solvent Type (Protic vs. Aprotic) Solvent->center_node

Caption: Factors influencing the degradation of this compound solutions.

References

Technical Support Center: Optimizing HPLC Separation of Azadirachtin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Azadirachtin isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in the mobile phase for achieving good resolution between Azadirachtin A and B?

A1: While the organic modifier and its ratio to water are important, temperature is a critical factor for the optimal separation of Azadirachtin A and B.[1] Temperatures below 45°C may not provide good resolution.[1]

Q2: Does the pH of the mobile phase significantly affect the separation of Azadirachtin isomers?

A2: For Azadirachtin, which is a neutral triterpene, the pH of the mobile phase generally does not produce major changes in the chromatograms.[1] Azadirachtin presents a single, neutral form at pH values up to 8.[2]

Q3: What are the commonly used organic solvents in the mobile phase for Azadirachtin separation?

A3: Acetonitrile and methanol are the most common organic solvents used. The mobile phase often consists of a mixture of one of these solvents with water.[2]

Q4: What detection wavelength is typically used for the analysis of Azadirachtin?

A4: The optimal UV detection wavelength for Azadirachtin is around 215 nm to 220 nm.[1][2] Using wavelengths above 225 nm can lead to smaller peak areas, affecting the sensitivity of the method.[1]

Q5: Can additives in the mobile phase improve peak shape?

A5: While Azadirachtin is neutral, complex samples or interactions with the stationary phase can sometimes lead to peak tailing. The use of additives like triethylamine (TEA) or trifluoroacetic acid (TFA) has been reported in some methods to improve peak shape, particularly when dealing with basic compounds that might be present as impurities.[3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of Azadirachtin isomers.

Problem 1: Poor Resolution Between Azadirachtin Isomers

Symptoms:

  • Overlapping peaks for Azadirachtin A and B.

  • Resolution value (Rs) less than 1.5.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Sub-optimal Column Temperature Increase the column temperature. A temperature of 45°C has been shown to be critical for good resolution of Azadirachtin A and B.[1]
Incorrect Mobile Phase Composition Optimize the ratio of the organic solvent (acetonitrile or methanol) to water. A mobile phase of acetonitrile and water at a ratio of 27.5:72.5 (v/v) has been used successfully.[1]
Inappropriate Flow Rate Ensure the flow rate is optimal. A flow rate of 1 mL/min is commonly used.[1]
Column Degradation If resolution deteriorates over time, the column may be degrading. Replace the column with a new one of the same type.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and inaccurate quantification.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Secondary Interactions with Stationary Phase While less common for neutral compounds like Azadirachtin, interactions with active silanol groups on the silica-based column can occur. Consider using a mobile phase additive like a small percentage of triethylamine (e.g., 0.1%) to mask these sites.[4]
Sample Overload Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample and reinjecting.
Sample Solvent Incompatibility Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the mobile phase. Dissolving the sample in the mobile phase itself is ideal.
Column Void A void or channel in the column packing can cause peak tailing. This often requires column replacement.
Problem 3: Inconsistent Retention Times

Symptoms:

  • Retention times for Azadirachtin isomers shift between injections or across a sequence.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Poor Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.
Fluctuations in Temperature Use a column oven to maintain a constant and stable temperature, as temperature can significantly impact retention times.[1]
Mobile Phase Composition Change Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Inconsistent mobile phase composition is a common cause of retention time drift.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

Key Experiment: Isocratic HPLC Separation of Azadirachtin A and B

This protocol is based on a validated method for the determination of Azadirachtin A and B.[1]

1. HPLC System and Conditions:

  • Column: Symmetry RP-18, protected with an appropriate guard column.

  • Mobile Phase: Acetonitrile:Water (27.5:72.5, v/v).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 45°C.[1]

  • Detection: UV at 215 nm.[1]

  • Injection Volume: 20 µL.

2. Standard Preparation:

  • Prepare a stock solution of Azadirachtin in methanol:water (90:10, v/v).

  • Perform serial dilutions to create a calibration curve over the desired concentration range.

3. Sample Preparation (from a biological matrix):

  • Homogenize the sample.

  • Perform a liquid-liquid extraction with a suitable solvent mixture (e.g., dichloromethane:isopropanol, 95:5, v/v).[1]

  • Evaporate the organic phase under a stream of nitrogen.

  • Reconstitute the residue in methanol:water (90:10, v/v).

  • Filter the final solution through a 0.45 µm filter before injection.

4. Data Analysis:

  • Identify and integrate the peaks for Azadirachtin A and B based on their retention times, which are approximately 37.2 min and 41.8 min, respectively, under these conditions.[1]

  • Quantify the isomers using the calibration curve generated from the standards.

Data Presentation

Table 1: HPLC Methods for Azadirachtin Isomer Separation

Parameter Method 1 Method 2 Method 3
Mobile Phase Acetonitrile:Water (27.5:72.5, v/v)[1]Acetonitrile:Water (30:70, v/v)[5]Acetonitrile:Methanol:1% Triethylamine pH 4 (60:40:1, v/v/v)[4]
Column Symmetry RP-18[1]C18C18
Flow Rate 1 mL/min[1]1 mL/min[5]1 mL/min[4]
Temperature 45°C[1]25°C[5]Room Temperature[4]
Detection 215 nm[1]219 nm[5]210 nm[4]
Retention Time (Azadirachtin A) ~37.2 min[1]Not Specified~3.8 min (unspecified isomer)[4]
Retention Time (Azadirachtin B) ~41.8 min[1]Not SpecifiedNot Specified

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Checks cluster_optimization Mobile Phase Optimization cluster_advanced Advanced Troubleshooting cluster_solution Solution Problem Poor Separation of Azadirachtin Isomers Check_System Check HPLC System: - Leaks - Pressure Fluctuations - Temperature Stability Problem->Check_System Start Check_Method Verify Method Parameters: - Mobile Phase Prep - Flow Rate - Wavelength Check_System->Check_Method Optimize_Temp Increase Column Temperature to 45°C Check_Method->Optimize_Temp If system is OK Optimize_Solvent Adjust Acetonitrile/Water Ratio Optimize_Temp->Optimize_Solvent If resolution still poor Solution Achieve Optimal Separation Optimize_Temp->Solution If resolved Change_Column Replace HPLC Column Optimize_Solvent->Change_Column If still unresolved Optimize_Solvent->Solution If resolved Additives Consider Mobile Phase Additives (e.g., TEA) Change_Column->Additives For peak shape issues Change_Column->Solution If resolved Additives->Solution

Caption: A logical workflow for troubleshooting poor separation of Azadirachtin isomers in HPLC.

Experimental_Workflow Start Start: Sample (e.g., Neem Extract) Sample_Prep Sample Preparation - Extraction - Concentration - Reconstitution Start->Sample_Prep Filtration Filter Sample (0.45 µm) Sample_Prep->Filtration HPLC_Analysis HPLC Analysis - Inject Sample - Isocratic Elution Filtration->HPLC_Analysis Data_Acquisition Data Acquisition - UV Detection at 215 nm HPLC_Analysis->Data_Acquisition Data_Analysis Data Analysis - Peak Integration - Quantification Data_Acquisition->Data_Analysis End End: Report Results Data_Analysis->End

Caption: A generalized experimental workflow for the HPLC analysis of Azadirachtin isomers.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Azadirachtin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Azadirachtin B.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, which is often extracted from complex matrices like plant tissues or biological fluids, these effects can lead to either suppression or enhancement of the ion signal.[3] This can result in inaccurate quantification, poor reproducibility, and reduced sensitivity.[2]

Q2: What is the most common ionization adduct observed for this compound in positive ion ESI-MS/MS?

A2: The most abundant and preferred ion for monitoring this compound is the sodium adduct, [M+Na]⁺, at m/z 685.3.[4][5][6] While ammonium adducts can be formed, the sodium adduct generally provides better sensitivity.[7][8] To promote the consistent formation of this adduct, the use of a mobile phase additive like 10 µM sodium acetate is recommended.[7]

Q3: Is a stable isotope-labeled (SIL) internal standard for this compound commercially available?

A3: Currently, the routine commercial availability of a stable isotope-labeled internal standard for this compound is limited. The synthesis of labeled azadirachtin is a complex process that has been achieved in academic research but is not yet widely translated to commercial products for analytical use.[9]

Q4: If a SIL internal standard is not available, what is the best alternative for compensating for matrix effects?

A4: In the absence of a stable isotope-labeled internal standard, the use of a suitable structural analogue as an internal standard is a viable option.[10] However, it is crucial that the internal standard co-elutes with this compound to experience and compensate for the same matrix effects.[7] Another effective strategy is the use of matrix-matched calibration standards.[5] This involves preparing the calibration curve in a blank matrix extract that is similar to the samples being analyzed, which helps to normalize the matrix effects between the standards and the samples.[7]

Q5: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis?

A5: A common and effective sample preparation method involves extraction with acetonitrile followed by a clean-up step using a combination of C18 and primary-secondary amine (PSA) sorbents.[6][11] This approach helps to remove interfering compounds. Further dilution of the final extract can also significantly reduce matrix effects, although this may impact the limit of detection.[11]

Troubleshooting Guides

Problem: Low Recovery of this compound

Question Possible Cause Troubleshooting Action
Why is my this compound recovery consistently low? Inefficient extraction from the sample matrix.Ensure the sample is thoroughly homogenized. Consider using an Ultraturrax for extraction, as it has been shown to improve recovery compared to vortexing.[7] Optimize the extraction solvent; acetonitrile is a commonly used and effective solvent.[6][11]
Loss of analyte during sample clean-up.Evaluate the solid-phase extraction (SPE) or dispersive SPE (dSPE) procedure. Ensure the sorbents (e.g., C18, PSA) are appropriate for the matrix and are not retaining the analyte.[11]
Degradation of this compound.This compound can be sensitive to pH, temperature, and light.[12] Prepare samples in a timely manner and store extracts at low temperatures (e.g., -20°C) and protected from light.[4]

Problem: High Variability in Results

Question Possible Cause Troubleshooting Action
Why are my replicate injections showing high variability? Inconsistent matrix effects between samples.Implement matrix-matched calibration standards to normalize the response.[5] If using an internal standard, ensure it co-elutes with this compound.[7]
Inhomogeneous sample.Ensure the initial sample is well-homogenized before taking a subsample for extraction.
Inconsistent sample preparation.Standardize all steps of the sample preparation protocol, including extraction time, solvent volumes, and mixing procedures.

Problem: Signal Suppression or Enhancement

Question Possible Cause Troubleshooting Action
How can I determine if I have ion suppression or enhancement? Co-eluting matrix components are interfering with the ionization of this compound.Perform a post-column infusion experiment. Infuse a standard solution of this compound post-column while injecting a blank matrix extract. Dips or rises in the baseline at the retention time of this compound will indicate suppression or enhancement, respectively.
What can I do to mitigate signal suppression? Inadequate sample clean-up.Improve the sample clean-up procedure. Consider using a more rigorous SPE protocol or a different combination of sorbents.[11]
High concentration of matrix components being injected.Dilute the final sample extract. A 10-fold dilution with water has been shown to be effective.[6][11]
Chromatographic co-elution with interfering compounds.Optimize the chromatographic method to better separate this compound from matrix components. This may involve adjusting the gradient, flow rate, or using a different column chemistry.

Quantitative Data

The following table summarizes the recovery of this compound from various tree foliage and twig matrices at different spiking levels, as reported in a validated LC-MS/MS method.[6][11]

Matrix Spiking Level (mg/kg) Mean Recovery (%) Relative Standard Deviation (RSD, %)
London Planetree Foliage0.019515
0.19812
11028
Red/Freemani Maple Foliage0.019218
0.19614
11059
Norway Maple Foliage0.018919
0.19413
11017
Sugar Maple Foliage0.018620
0.19116
19911
London Planetree Twigs0.0111010
0.11089
11156
Red/Freemani Maple Twigs0.0111211
0.11108
11195
Norway Maple Twigs0.0110513
0.110310
11127
Sugar Maple Twigs0.0110114
0.19911
11088

Experimental Protocols

1. Sample Preparation and Extraction

This protocol is based on a validated method for the analysis of this compound in foliage and twigs.[6][11]

  • Homogenization: Weigh 1 gram of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Fortification (for QC and matrix-matched standards): Spike with the appropriate volume of this compound standard solution.

  • Extraction: Add 10 mL of acetonitrile.

  • Homogenization: Homogenize for 1 minute at high speed using a rotor-stator homogenizer (e.g., Ultraturrax).

  • dSPE Clean-up: Add C18 and PSA sorbents. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dilution: Take a 1 mL aliquot of the supernatant and dilute it 10-fold with water.

  • Filtration: Filter the diluted extract through a 0.22 µm filter into an HPLC vial for analysis.

2. LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of this compound.

  • LC System: UHPLC system

  • Column: C18, 1.7 µm particle size (e.g., Acquity UPLC BEH C18)

  • Mobile Phase A: Water with 10 µM sodium acetate

  • Mobile Phase B: Acetonitrile with 10 µM sodium acetate

  • Gradient: A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Transition (MRM):

    • Precursor Ion (Q1): m/z 685.3 ([M+Na]⁺)

    • Product Ion (Q3): Optimize based on instrument and compound fragmentation (e.g., m/z 567.2).

  • Source Temperature: 150°C

  • Desolvation Temperature: 600°C

Visualizations

Matrix_Effect_Concept cluster_0 LC-MS/MS System cluster_1 Sample Components cluster_2 Ideal Scenario (No Matrix Effect) cluster_3 Real Scenario (Matrix Effect) LC_Column LC Column ESI_Source ESI Source LC_Column->ESI_Source Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer ESI_Source_Ideal Efficient Ionization ESI_Source_Real Ion Suppression/ Enhancement Detector Detector Mass_Analyzer->Detector Detector_Ideal Accurate Signal Detector_Real Inaccurate Signal Analyte This compound Analyte->LC_Column Enters LC Analyte->ESI_Source_Ideal Co-elutes Alone Analyte->ESI_Source_Real Co-elutes with Matrix Matrix Matrix Components Matrix->LC_Column Enters LC Matrix->ESI_Source_Real ESI_Source_Ideal->Detector_Ideal ESI_Source_Real->Detector_Real

Caption: Conceptual diagram of matrix effects in LC-MS/MS.

Experimental_Workflow Start Sample Collection (Foliage/Twigs) Homogenization Homogenization Start->Homogenization Extraction Extraction with Acetonitrile Homogenization->Extraction Cleanup dSPE Cleanup (C18 + PSA) Extraction->Cleanup Centrifugation Centrifugation Cleanup->Centrifugation Dilution 10-fold Dilution Centrifugation->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Analysis LC-MS/MS Analysis Filtration->Analysis

Caption: Experimental workflow for this compound analysis.

References

Improving the extraction efficiency of Azadirachtin B from neem leaves

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Azadirachtin B Extraction from Neem Leaves

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of this compound from neem (Azadirachta indica) leaves.

Frequently Asked Questions (FAQs)

Q1: Which solvent is most effective for extracting this compound from neem leaves?

A1: The choice of solvent significantly impacts extraction efficiency. Polar solvents, particularly alcohols like ethanol and methanol, are generally more effective for this compound extraction than non-polar solvents.[1] Ethanol is often preferred as it is considered a safe and effective solvent.[2][3] Studies have shown that binary solvent systems, such as a 50:50 mixture of hexane and ethanol, can yield even higher results by simultaneously extracting oil and Azadirachtin.[4] For instance, a 50:50 hexane-ethanol mixture in a Soxhlet apparatus for 6 hours resulted in an Azadirachtin yield of 720 mg/kg from neem leaves.[4]

Q2: What are the most common methods for this compound extraction?

A2: Several methods are employed for Azadirachtin extraction, each with its own advantages. Common traditional and modern methods include:

  • Soxhlet Extraction: A classical method that uses continuous solvent cycling. It is effective but can be time-consuming and require significant solvent volumes.[5][6]

  • Maceration: A simple technique involving soaking the plant material in a solvent for an extended period.[2][5]

  • Microwave-Assisted Extraction (MAE): A modern technique that uses microwave energy to heat the solvent and plant material, significantly reducing extraction time and solvent consumption.[5][7][8][9]

  • Supercritical Fluid Extraction (SFE): Uses supercritical CO2 as a solvent, which is non-toxic and can be easily removed. The yield is influenced by pressure, temperature, and the use of co-solvents like methanol.[9]

  • Ultrasonic-Assisted Extraction (UAE): Employs sound waves to disrupt cell walls and enhance solvent penetration, improving extraction efficiency.[9]

Q3: How does the preparation of neem leaves affect extraction efficiency?

A3: Proper preparation of neem leaves is a critical first step. The process typically involves washing the leaves to remove impurities, drying them to a specific moisture content (e.g., at 50°C for 48 hours), and then grinding them into a fine powder.[4] Grinding increases the surface area available for solvent contact, which significantly speeds up the extraction process.[4][8]

Q4: What is a typical workflow for this compound extraction?

A4: A generalized workflow for extracting this compound from neem leaves involves several key stages, from material preparation to final analysis. The following diagram illustrates a standard experimental workflow.

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification & Analysis start Neem Leaf Collection wash Washing & Rinsing start->wash dry Drying (e.g., 50°C for 48h) wash->dry grind Grinding to Fine Powder dry->grind extract Extraction (e.g., Soxhlet, MAE, UAE) grind->extract filter Filtration extract->filter evap Solvent Evaporation (Rotary Evaporator) filter->evap cleanup Extract Cleanup (e.g., Liquid-Liquid Partition) evap->cleanup analyze Analysis (e.g., HPLC) cleanup->analyze end Pure this compound analyze->end

Caption: General workflow for this compound extraction from neem leaves.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem 1: Low or No Yield of this compound

Potential Cause Recommended Solution Explanation
Incorrect Solvent Polarity Switch to a more polar solvent like ethanol, methanol, or a binary mixture (e.g., 50:50 hexane-ethanol).[1][4]Azadirachtin is more soluble in polar solvents. Using a non-polar solvent like pure hexane will result in a significantly lower yield.[4]
Poor Leaf Quality or Storage Use freshly collected, healthy leaves. Ensure proper drying and storage to prevent fungal infection or mechanical damage.The concentration of Azadirachtin in leaves is influenced by factors like climate, plant health, and storage conditions.[1]
Insufficient Extraction Time Increase the duration of the extraction. For Soxhlet, 6 hours has been shown to be effective.[4] For MAE, optimal times are much shorter but still critical.[7]Equilibrium between the solute in the plant matrix and the solvent must be reached. Shorter times may not be sufficient for complete extraction.
Improper Particle Size Ensure leaves are ground to a fine, consistent powder.A smaller particle size increases the surface area for solvent interaction, facilitating a more efficient extraction.[4][8]
Degradation of Azadirachtin Avoid excessive heat during extraction and drying. Azadirachtin is susceptible to heat degradation.[10]High temperatures can break down the complex structure of Azadirachtin, reducing the final yield of the active compound.

Problem 2: Inconsistent Results Between Batches

Potential Cause Recommended Solution Explanation
Variability in Plant Material Standardize the collection process (e.g., time of year, age of the tree). If possible, source leaves from the same location.Azadirachtin content varies significantly based on geographic location, climate, and genetic variability of the neem trees.[1]
Inconsistent Protocol Execution Strictly adhere to a validated Standard Operating Procedure (SOP) for all steps, including drying time, temperature, solvent ratios, and extraction duration.Minor deviations in experimental parameters can lead to significant differences in yield, making results difficult to reproduce.
Fluctuations in Extraction Conditions For methods like MAE, precisely control parameters like magnetron voltage, time, and pH.[8] For SFE, maintain consistent pressure and temperature.[11]Advanced extraction techniques are sensitive to operational parameters. Fluctuations will directly impact extraction efficiency and consistency.

Troubleshooting Logic Diagram

The following diagram provides a logical workflow for diagnosing the cause of low this compound yield.

G cluster_check Diagnostic Checks cluster_solution Corrective Actions start Low this compound Yield q_solvent Is the solvent optimal? (e.g., Ethanol, Methanol) start->q_solvent q_prep Was leaf preparation adequate? (Dried, Finely Ground) q_solvent->q_prep Yes sol_solvent Action: Use a more polar solvent or a binary mixture. q_solvent->sol_solvent No q_params Are extraction parameters correct? (Time, Temp, pH) q_prep->q_params Yes sol_prep Action: Re-prepare leaves. Ensure fine, consistent powder. q_prep->sol_prep No q_material Is the raw material high quality? q_params->q_material Yes sol_params Action: Optimize parameters using RSM or follow a validated protocol. q_params->sol_params No sol_material Action: Source fresh, healthy neem leaves. q_material->sol_material No end Problem Resolved q_material->end Yes

Caption: A logical flowchart for troubleshooting low extraction yields.

Experimental Protocols & Data

Protocol 1: Binary Solvent Soxhlet Extraction

This protocol is adapted from a study that optimized the simultaneous extraction of oil and Azadirachtin.[4]

  • Preparation of Leaves:

    • Collect fresh neem leaves and soak them in tap water (1:2 w/v ratio) for approximately 25 minutes to remove dust and impurities.

    • Rinse the leaves thoroughly.

    • Dry the leaves in an oven at 50°C for 48 hours.

    • Grind the dried leaves into a fine powder using a blender to increase the surface area.[4]

  • Soxhlet Extraction:

    • Place a known quantity of the powdered neem leaves into a cellulose thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the distillation flask with a 50:50 (v/v) mixture of n-hexane and ethanol.

    • Heat the flask to initiate solvent vaporization. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the sample.

    • Continue the extraction for 6 hours.[4]

  • Post-Extraction:

    • After extraction, remove the solvent from the extract using a rotary evaporator.

    • Analyze the crude extract for this compound content using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is based on a study optimizing MAE using Response Surface Methodology (RSM).[8]

  • Preparation of Sample:

    • Use pre-treated and powdered neem material (leaves or seeds).

    • Prepare a hydroalcoholic extraction medium (e.g., ethanol-water mixture) and adjust the pH to an optimal value (e.g., 4.35) using an appropriate buffer.[7][8]

  • MAE Procedure:

    • Place the powdered sample into the microwave extraction vessel.

    • Add the pH-adjusted solvent at a specific solid/liquid ratio (e.g., 0.2 g/mL).[8]

    • Set the microwave parameters: magnetron voltage (e.g., ~69 V) and extraction time (e.g., ~7 minutes).[7][8]

    • Run the extraction program.

  • Purification and Analysis:

    • After extraction, wash the obtained extract with a non-polar solvent like dichloromethane to partition and remove impurities.

    • Recover the purified phase and concentrate it by removing the solvent via rotary evaporation.[8]

    • Quantify the Azadirachtin content using HPLC.

Comparative Data on Extraction Methods

The following table summarizes yields from different extraction methods and conditions as reported in the literature.

Extraction Method Plant Part Solvent(s) Key Parameters Azadirachtin Yield Reference
Soxhlet ExtractionNeem Leavesn-Hexane:Ethanol (50:50)6 hours extraction720 mg/kg[4]
Soxhlet ExtractionNeem Seedsn-Hexane:Ethanol (50:50)6 hours extraction1045 mg/kg[4]
Microwave-Assisted (MAE)Neem SeedsHydroethanolic69.22 V, 6.89 min, pH 4.3537.5 µg/g (or 37.5 mg/kg)[7][8]
Supercritical Fluid (SFE)Neem Seed KernelCO2 + Methanol (entrainer)37 MPa, 43°C, 165 min0.37% (3700 mg/kg)[9]
Dynamic CountercurrentNeem SeedsMethanol4-stage, 32°C, 34 min/stage3.86 mg/g (3860 mg/kg)[9]
Cold PressNeem SeedsMethanolRoom Temperature, 30 min2478 ppm (2478 mg/kg)[12]
Rapid ExtractionNeem SeedNot specified0.5 hours3.39% extract yield (Aza A: 8.99%, Aza B: 2.92% of extract)[9]

References

Strategies to prevent Azadirachtin B loss during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the loss of Azadirachtin B during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation during sample preparation?

A1: this compound is a chemically complex and sensitive molecule. Its degradation during sample preparation is primarily influenced by several factors:

  • pH: this compound is unstable in strongly acidic and mildly alkaline conditions. It is most stable in a mildly acidic environment, between pH 4 and 6.[1][2][3]

  • Temperature: Elevated temperatures significantly accelerate the degradation of this compound.[1][2][4]

  • Light: Exposure to sunlight and UV radiation leads to rapid photodegradation.[1][5] The half-life of this compound under sunlight can be as short as 5.5 hours.[1][5]

  • Moisture: The presence of water can contribute to the hydrolysis of the molecule, leading to its degradation.[1][6]

  • Solvents: Protic solvents (e.g., water, methanol, ethanol) can lead to greater instability compared to aprotic solvents (e.g., acetonitrile, ethyl acetate).[1][3] However, alcohol-based solvents are often preferred for extraction due to higher yields.[7]

  • Oxidation: The presence of oxidative agents can lead to the degradation of this compound due to its reactive functional groups.[1]

  • Microbial Activity: In environmental samples like soil, microbial activity can contribute to the breakdown of this compound.[1][4]

Q2: I am observing lower than expected concentrations of this compound in my final analysis. What are the likely causes and how can I troubleshoot this?

A2: Lower than expected concentrations of this compound can stem from several stages of your workflow. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Degradation during Extraction - Control pH: Ensure your extraction solvent is buffered to a pH between 4 and 6.[1][3] - Maintain Low Temperature: Perform extraction at room temperature or below. Avoid heating steps if possible. If heating is necessary, use the lowest effective temperature for the shortest duration. - Protect from Light: Conduct extraction procedures under amber or foil-covered glassware to minimize light exposure.[1]
Incomplete Extraction - Solvent Choice: While aprotic solvents offer better stability, methanol and ethanol are often more efficient for extraction from plant matrices.[7] Consider a sequential extraction, starting with a non-polar solvent like hexane to remove oils, followed by a polar solvent like methanol for this compound extraction.[7][8][9] - Extraction Time and Method: Ensure sufficient extraction time and appropriate agitation (e.g., sonication, stirring) to maximize recovery.[10]
Loss during Solvent Evaporation - Temperature Control: Use a rotary evaporator with a water bath set to a low temperature (e.g., < 40°C) to remove the solvent.[2] - Avoid Complete Dryness: Evaporate to a small volume rather than complete dryness to prevent the analyte from adhering to the glassware. Reconstitute immediately in a suitable solvent.
Degradation in Storage - Solvent: Store extracts and standards in aprotic solvents like acetonitrile or methanol at low temperatures.[1][11] - Temperature: Store samples at -20°C or lower for long-term stability.[12] For short-term storage, refrigeration at 4°C is recommended.[2] - Light: Store in amber vials or protect from light.[12]
Issues with Analytical Method (HPLC) - Column Choice: A C18 reversed-phase column is commonly used for this compound analysis.[11][13] - Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used.[2][13] Ensure the mobile phase is freshly prepared and degassed. - Detection Wavelength: The optimal UV detection wavelength for this compound is around 215-217 nm.[2][11][13] - Standard Curve: Prepare a fresh calibration curve for each batch of samples to ensure accuracy.

Q3: What are the best practices for storing this compound standards and extracted samples?

A3: Proper storage is critical to prevent the degradation of this compound. Follow these guidelines:

  • Solvent: Dissolve and store this compound in high-purity, HPLC-grade aprotic solvents such as acetonitrile or methanol.[1][11]

  • Temperature: For long-term storage, keep solutions at -20°C.[12] For daily use or short-term storage, refrigeration at 4°C is acceptable.[2]

  • Light Protection: Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[12]

  • Container: Use high-quality, inert glass containers to prevent adsorption of the analyte to the container walls.

  • Headspace: Minimize the headspace in the vial to reduce potential oxidation. Consider flushing the vial with an inert gas like nitrogen or argon before sealing.

Experimental Protocols

Protocol 1: Extraction of this compound from Neem Seeds

This protocol describes a common method for extracting this compound from neem seeds for subsequent analysis.

  • Seed Preparation:

    • Manually de-pulp and decorticate the neem seeds.

    • Grind the kernels into a fine powder using a mortar and pestle or a grinder. To prevent heating, consider grinding in the presence of liquid nitrogen.[14]

  • Defatting (Optional but Recommended):

    • Suspend the neem kernel powder in hexane (1:4 w/v).

    • Stir the suspension for 2 hours at room temperature.

    • Filter the mixture and discard the hexane extract (which contains the oil).

    • Air dry the defatted neem kernel powder.[8][9]

  • Extraction of this compound:

    • Suspend the defatted powder in methanol (1:4 w/v).

    • Extract using an ultrasonic bath for 30 minutes at room temperature.[14] Repeat the extraction twice for seed samples.

    • Alternatively, stir the suspension for 4-6 hours at room temperature.

    • Centrifuge the mixture at 5000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the methanol from the supernatant using a rotary evaporator with a water bath temperature below 40°C.

    • Reconstitute the resulting extract in a known volume of acetonitrile or methanol for HPLC analysis.

  • Sample Cleanup (if necessary):

    • If the extract contains significant impurities, a solid-phase extraction (SPE) step may be necessary. A C18 SPE cartridge is a suitable choice.[14]

    • Condition the SPE cartridge with methanol followed by water.

    • Load the diluted extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute this compound with methanol or acetonitrile.

Workflow for this compound Extraction and Analysis

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_concentration Concentration & Cleanup cluster_analysis Analysis NeemSeeds Neem Seeds Grinding Grinding to Powder NeemSeeds->Grinding Defatting Defatting with Hexane Grinding->Defatting MethanolExtraction Methanol Extraction (Ultrasonication/Stirring) Defatting->MethanolExtraction Centrifugation Centrifugation MethanolExtraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Rotary Evaporation (<40°C) Supernatant->Evaporation Reconstitution Reconstitution in Acetonitrile/Methanol Evaporation->Reconstitution SPE Solid-Phase Extraction (C18) - Optional Reconstitution->SPE HPLC_Analysis HPLC-UV Analysis (215-217 nm) Reconstitution->HPLC_Analysis SPE->HPLC_Analysis

Caption: Workflow for the extraction and analysis of this compound from neem seeds.

Quantitative Data Summary

The stability of this compound is highly dependent on environmental conditions. The following tables summarize the degradation kinetics under different scenarios.

Table 1: Effect of Temperature and Microbial Activity on this compound Half-Life in Soil

TemperatureSoil ConditionThis compound Half-Life (DT50) in days
15°CNon-autoclaved59.2
25°CNon-autoclaved20.8
15°CAutoclaved115.5
25°CAutoclaved42.3
(Data sourced from Stark & Walter, 1995)[4]

Table 2: Degradation of Azadirachtin A and B under Sunlight

CompoundHalf-Life (hours)
Azadirachtin A11.3
This compound5.5
(Data sourced from Caboni et al., 2006)[1][5]

Table 3: Stability of Azadirachtin in Different Solvents at Room Temperature over 7 Days

SolventStability
Chloroform95-99%
Acetone95-99%
Ethyl acetate95-99%
Acetonitrile95-99%
Methanol95-99%
Ethanol95-99%
(Data sourced from Sundaram, 1996)[1]

Logical Relationship Diagram

The following diagram illustrates the key factors influencing this compound stability and the recommended mitigation strategies.

Stability_Factors cluster_factors Degradation Factors cluster_strategies Mitigation Strategies High_Temp High Temperature AzaB This compound Stability High_Temp->AzaB Light_UV Light / UV Exposure Light_UV->AzaB Extreme_pH Extreme pH (Acidic/Alkaline) Extreme_pH->AzaB Moisture Moisture / Protic Solvents Moisture->AzaB Oxidation Oxidation Oxidation->AzaB Low_Temp Low Temperature Storage (<4°C) & Processing Low_Temp->AzaB Light_Protection Use Amber Vials / Protect from Light Light_Protection->AzaB pH_Control Maintain pH 4-6 pH_Control->AzaB Aprotic_Solvents Use Aprotic Solvents / Minimize Water Aprotic_Solvents->AzaB Inert_Atmosphere Store under Inert Gas (N2, Ar) Inert_Atmosphere->AzaB

Caption: Factors affecting this compound stability and corresponding mitigation strategies.

References

Technical Support Center: Method Development for Resolving Azadirachtin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for resolving Azadirachtin B from co-eluting limonoids.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chromatographic analysis of this compound?

A1: The primary challenge in the analysis of this compound is its co-elution with other structurally similar limonoids, particularly Azadirachtin A, Salannin, and Nimbin. These compounds are often present in complex matrices such as neem (Azadirachta indica) seed extracts and oil, making it difficult to achieve baseline separation for accurate quantification.

Q2: Which analytical technique is most suitable for resolving this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most widely used and effective technique for the separation and quantification of this compound.[1][2] Reversed-phase chromatography, particularly with a C18 column, is the preferred mode of separation.[2][3]

Q3: What are the typical instrument parameters for an HPLC method to separate this compound?

A3: A common starting point for an HPLC method to resolve this compound from Azadirachtin A includes a C18 stationary phase, a mobile phase consisting of a mixture of acetonitrile and water, and UV detection at a low wavelength, typically around 215 nm.[3] Temperature control of the column is also a critical parameter for achieving good resolution.[3]

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Azadirachtin A

Symptoms:

  • Overlapping peaks for Azadirachtin A and this compound.

  • Inaccurate and irreproducible quantification of this compound.

  • A resolution factor (Rs) significantly below 1.5.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Mobile Phase Composition Adjust the ratio of acetonitrile to water in the mobile phase. A lower percentage of the organic solvent (acetonitrile) will generally increase retention times and may improve the separation between the closely eluting Azadirachtin isomers.[3]
Incorrect Column Temperature The resolution between Azadirachtin A and B is highly dependent on temperature. An increase in column temperature, for instance to 45°C, has been shown to significantly improve their separation.[3]
Inappropriate Stationary Phase While C18 columns are standard, not all C18 columns have the same selectivity. If resolution is still poor, consider trying a C18 column from a different manufacturer or a column with a different chemistry, such as a Phenyl-Hexyl phase, which can offer different selectivity for aromatic compounds.
Flow Rate Too High A high flow rate can lead to broader peaks and reduced resolution. If peaks are broad, consider reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to allow for better separation.
Issue 2: Co-elution of this compound with Other Limonoids (e.g., Salannin, Nimbin)

Symptoms:

  • A single, broad, or asymmetrical peak where this compound is expected.

  • Mass spectrometry data indicating the presence of multiple compounds within a single chromatographic peak.

Possible Causes and Solutions:

CauseRecommended Solution
Isocratic Elution is Insufficient For complex mixtures of limonoids, an isocratic elution may not provide enough resolving power. A gradient elution, where the mobile phase composition is changed over time, can be more effective. Start with a lower concentration of the organic solvent and gradually increase it to elute the more retained compounds.[2]
Need for Mobile Phase Additives The addition of small amounts of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and alter the selectivity of the separation for some compounds.[1]
Inadequate Sample Preparation The presence of a complex sample matrix, such as in crude neem oil, can interfere with the separation. Employing a sample clean-up step, such as Solid Phase Extraction (SPE), can remove many interfering compounds and simplify the chromatogram.[4]
Issue 3: Peak Tailing of the this compound Peak

Symptoms:

  • The this compound peak has an asymmetrical shape with a "tail" extending from the back of the peak.

  • This can lead to inaccurate peak integration and quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with the Stationary Phase Peak tailing for compounds like Azadirachtin can sometimes be caused by interactions with residual silanol groups on the silica-based C18 column. Using a well-endcapped, high-purity silica column can minimize these interactions. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also reduce tailing, but be mindful of its effect on column longevity and MS compatibility.[5]
Column Overload Injecting too much sample onto the column can lead to peak distortion, including tailing. Try diluting the sample and injecting a smaller volume to see if the peak shape improves.[5]
Contaminated or Worn-out Column Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. If other troubleshooting steps fail, try flushing the column with a strong solvent or replacing it with a new one.[6]

Quantitative Data Summary

The following tables summarize quantitative data from a validated HPLC method for the separation of Azadirachtin A and B.[3]

Table 1: Chromatographic Conditions

ParameterValue
Column Symmetry RP-18, 5 µm
Mobile Phase Acetonitrile:Water (27.5:72.5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 45°C
Detection Wavelength 215 nm
Injection Volume 20 µL

Table 2: Retention Times and Resolution

CompoundRetention Time (min)Resolution (Rs) with Azadirachtin A
Azadirachtin A 37.2-
This compound 41.82.6

Experimental Protocols

Protocol 1: Sample Preparation from Neem Oil

This protocol describes a solid-phase extraction (SPE) method to clean up neem oil samples prior to HPLC analysis.[4]

  • Dissolution: Weigh approximately 1g of neem oil into a 50 mL centrifuge tube. Add 20 mL of hexane and vortex to dissolve the oil.

  • Extraction: Add 20 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Carefully load the acetonitrile (upper) layer from the centrifuge tube onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of a water:acetonitrile (60:40, v/v) solution to remove polar impurities.

  • Elution: Elute the Azadirachtin-containing fraction with 10 mL of acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC Method for the Resolution of this compound

This protocol is based on a validated method for the separation of Azadirachtin A and B.[3]

  • Instrument Setup:

    • HPLC system with a UV detector.

    • Column: Symmetry RP-18, 5 µm, 4.6 x 250 mm.

    • Set the column oven temperature to 45°C.

    • Set the UV detector wavelength to 215 nm.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in a ratio of 27.5:72.5 (v/v).

    • Degas the mobile phase using an inline degasser or by sonication.

  • System Equilibration:

    • Pump the mobile phase through the column at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Sample Injection:

    • Inject 20 µL of the prepared sample or standard solution.

  • Data Acquisition:

    • Run the analysis for a sufficient time to allow for the elution of all components of interest (at least 50 minutes).

    • Identify and integrate the peaks corresponding to Azadirachtin A and this compound based on their retention times, which should be approximately 37.2 min and 41.8 min, respectively.

Visualizations

MethodDevelopmentWorkflow start Start: Co-elution of this compound initial_method Initial HPLC Method (C18, ACN:H2O, 25°C) start->initial_method check_resolution Check Resolution (Rs) between Azadirachtin A and B initial_method->check_resolution gradient_elution Implement Gradient Elution initial_method->gradient_elution Complex Sample sample_cleanup Introduce Sample Cleanup (e.g., SPE) initial_method->sample_cleanup Matrix Interference optimize_temp Increase Column Temperature (e.g., to 45°C) check_resolution->optimize_temp Rs < 1.5 final_method Final Method with Adequate Resolution check_resolution->final_method Rs >= 1.5 check_resolution2 Re-check Resolution (Rs) optimize_temp->check_resolution2 adjust_mobile_phase Adjust Mobile Phase (Decrease % ACN) adjust_mobile_phase->check_resolution2 check_resolution2->adjust_mobile_phase Rs still < 1.5 change_column Change Stationary Phase (e.g., Phenyl-Hexyl) check_resolution2->change_column Persistent Co-elution check_resolution2->final_method Rs >= 1.5 change_column->initial_method gradient_elution->check_resolution sample_cleanup->initial_method TroubleshootingCoelution start Problem: Peak Co-elution is_it_all_peaks Are all peaks broad or split? start->is_it_all_peaks check_column Check for column void or blockage. Consider replacing the column. is_it_all_peaks->check_column Yes specific_peaks Is it co-elution of specific peaks? is_it_all_peaks->specific_peaks No adjust_mobile_phase Adjust mobile phase strength (e.g., decrease organic solvent %) or change solvent type (e.g., MeOH). specific_peaks->adjust_mobile_phase Yes change_selectivity Change stationary phase (e.g., C18 to Phenyl-Hexyl). adjust_mobile_phase->change_selectivity No Improvement check_peak_shape Is the peak shape good? adjust_mobile_phase->check_peak_shape solution Resolution Improved change_selectivity->solution optimize_temp_ph Optimize temperature and/or mobile phase pH. check_peak_shape->optimize_temp_ph No check_peak_shape->solution Yes optimize_temp_ph->solution

References

Validation & Comparative

Comparative insecticidal activity of Azadirachtin A vs Azadirachtin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal properties of Azadirachtin A and Azadirachtin B, two prominent limonoids derived from the neem tree (Azadirachta indica). While both compounds are recognized for their potent effects on a wide range of insect pests, this document synthesizes available data to delineate their respective and combined activities, supported by experimental methodologies and mechanistic insights.

Executive Summary

Azadirachtin A is widely regarded as the principal active component in neem-based insecticides, responsible for the majority of the observed biological effects.[1] this compound, another major constituent, also contributes to the overall insecticidal profile of neem extracts.[2] The primary modes of action for both compounds are antifeedant and insect growth regulatory effects, which disrupt the normal feeding, development, and reproduction of insects.[1][3] While direct comparative studies with purified Azadirachtin A and B are limited in publicly available literature, research on formulations containing both compounds demonstrates significant efficacy.

Quantitative Data on Insecticidal Activity

A study on the sugarcane borer, Diatraea saccharalis, provides valuable data on the lethal concentrations of a commercial formulation containing both Azadirachtin A and B. These findings illustrate the potent insecticidal action of the combined compounds.

Insect SpeciesFormulationApplication MethodLC50LC90
Diatraea saccharalis (3rd Instar Larvae)Fitoneem® (containing Azadirachtin A and B)Topical Spray15,700 ppm17,400 ppm
Spray on Entire Body18,500 ppm55,100 ppm
Ingestion22,500 ppm70,400 ppm

Table 1: Lethal Concentrations (LC50 and LC90) of a commercial product containing Azadirachtin A and B against Diatraea saccharalis larvae. [4][5]

Mechanism of Action

Azadirachtins exert their insecticidal effects through a multi-faceted mechanism, primarily by interfering with the insect's endocrine system and feeding behavior.

  • Insect Growth Regulation: Azadirachtins are structurally similar to ecdysteroids, the molting hormones of insects. They disrupt the normal synthesis and release of these hormones, leading to incomplete molting, developmental abnormalities, and mortality.[6]

  • Antifeedant Properties: Azadirachtins act as potent feeding deterrents for a broad spectrum of insects. They affect the chemoreceptors in insects, leading to a cessation of feeding, starvation, and subsequent death.[7]

  • Reproductive Disruption: These compounds can also interfere with reproduction by causing sterility in some insects and deterring oviposition.[3]

The following diagram illustrates the key signaling pathways affected by Azadirachtin.

Azadirachtin_Mechanism Azadirachtin Azadirachtin A & B Neurosecretory_Cells Neurosecretory Cells in Brain Azadirachtin->Neurosecretory_Cells Inhibits release of tropic hormones Feeding_Behavior Feeding Behavior Azadirachtin->Feeding_Behavior Disrupts Disrupted_Growth Disrupted Growth & Developmental Defects Azadirachtin->Disrupted_Growth Feeding_Deterrence Feeding Deterrence Azadirachtin->Feeding_Deterrence Reduced_Fecundity Reduced Fecundity Azadirachtin->Reduced_Fecundity Corpora_Allata Corpora Allata Neurosecretory_Cells->Corpora_Allata Stimulates Prothoracic_Gland Prothoracic Gland Neurosecretory_Cells->Prothoracic_Gland Stimulates Juvenile_Hormone Juvenile Hormone (JH) Corpora_Allata->Juvenile_Hormone Produces Ecdysteroids Ecdysteroids (Molting Hormone) Prothoracic_Gland->Ecdysteroids Produces Growth_Development Normal Growth & Development Juvenile_Hormone->Growth_Development Ecdysteroids->Growth_Development Feeding_Behavior->Growth_Development Reproduction Reproduction Growth_Development->Reproduction

Mechanism of action of Azadirachtin A and B.

Experimental Protocols

The following is a detailed methodology for a larval bioassay to assess the insecticidal activity of Azadirachtin compounds, adapted from studies on Spodoptera frugiperda and Diatraea saccharalis.[1][5]

1. Insect Rearing:

  • A colony of the target insect species (e.g., S. frugiperda) is maintained in a controlled environment (25 ± 2°C, 60-70% RH, 14:10 h L:D photoperiod).

  • Larvae are reared on an artificial diet.

2. Preparation of Test Solutions:

  • Purified Azadirachtin A and this compound are dissolved in a suitable solvent (e.g., acetone or ethanol) to create stock solutions.

  • Serial dilutions are prepared from the stock solutions to obtain a range of desired concentrations for the bioassay. A control solution containing only the solvent is also prepared.

3. Bioassay (Leaf-Dip Method):

  • Fresh, untreated host plant leaves (e.g., maize or sugarcane) are cut into uniform discs.

  • Leaf discs are dipped into the respective test solutions (including the control) for a standardized period (e.g., 10-30 seconds).

  • The treated leaf discs are allowed to air-dry completely in a fume hood.

  • Each dried leaf disc is placed in a separate Petri dish lined with moistened filter paper.

  • A single, pre-weighed larva of a specific instar (e.g., 3rd instar) is introduced into each Petri dish.

  • The Petri dishes are sealed and maintained under the same controlled environmental conditions as for insect rearing.

  • Each concentration and the control are replicated multiple times (e.g., 3-5 replicates with 10-20 larvae per replicate).

4. Data Collection and Analysis:

  • Larval mortality is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours) post-treatment.

  • Antifeedant activity can be assessed by measuring the leaf area consumed in the treated versus control groups.

  • Sub-lethal effects, such as developmental abnormalities and changes in pupation and adult emergence, are also recorded.

  • The collected mortality data is corrected for control mortality using Abbott's formula.

  • Probit analysis is used to determine the LC50 and LC90 values for each compound.

The following diagram outlines the general workflow for such an insecticidal bioassay.

Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Insect_Rearing Insect Rearing Leaf_Dip Leaf-Dip Application Insect_Rearing->Leaf_Dip Solution_Prep Preparation of Test Solutions Solution_Prep->Leaf_Dip Incubation Incubation of Larvae with Treated Leaves Leaf_Dip->Incubation Mortality_Recording Record Mortality & Sub-lethal Effects Incubation->Mortality_Recording Data_Analysis Probit Analysis (LC50, LC90) Mortality_Recording->Data_Analysis End End Data_Analysis->End Start Start Start->Insect_Rearing Start->Solution_Prep

General workflow for an insecticidal bioassay.

Conclusion

Both Azadirachtin A and this compound are potent insecticidal compounds with well-established mechanisms of action. While Azadirachtin A is generally considered the more active of the two, both contribute to the overall efficacy of neem-based products. The provided quantitative data for a combined formulation and the detailed experimental protocol offer a solid foundation for researchers and drug development professionals working on the development of novel and sustainable pest management solutions. Further research involving direct, side-by-side comparisons of the purified compounds would provide a more definitive understanding of their individual potencies.

References

Cross-Validation of HPLC and LC-MS/MS Methods for Azadirachtin B Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Azadirachtin B. The information presented is collated from published experimental data to assist researchers in selecting the most appropriate analytical method for their specific needs.

Introduction

Experimental Protocols

The following sections detail representative experimental methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.

Sample Preparation: Extraction and Clean-up

A critical step in the analysis of this compound from various matrices is the initial extraction and clean-up to remove interfering substances.

  • Liquid-Liquid Extraction (LLE): Samples can be extracted using solvents such as a mixture of dichloromethane and isopropanol (95:5 v/v).[4]

  • Solid-Phase Extraction (SPE): For cleaner samples, SPE with C18 cartridges is commonly employed.[1][3][4] In some LC-MS/MS applications, a "dilute-and-shoot" approach after a simple acetonitrile extraction can be utilized for certain matrices.[5][6]

HPLC-UV Method

A typical HPLC-UV method for the determination of this compound involves the following:

  • Chromatographic Column: A C18 analytical column is frequently used.[1][3][4]

  • Mobile Phase: An isocratic mobile phase consisting of a water and acetonitrile mixture (e.g., 27.5:72.5, v/v) is effective.[1][3][4]

  • Flow Rate: A standard flow rate of 1 mL/min is often applied.[1][3][4]

  • Column Temperature: Maintaining a column temperature of 45°C can be critical for optimal separation.[1][3][4]

  • UV Detection: The absorption is typically monitored at 215 nm.[1][3][4]

LC-MS/MS Method

An LC-MS/MS method offers higher selectivity and sensitivity for this compound analysis.

  • Chromatographic Column: Similar to HPLC, a C18 column is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile, often with additives like formic acid to enhance ionization, is typical.

  • Flow Rate: Flow rates are generally lower than in traditional HPLC, often in the range of 0.2-0.5 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.[6]

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Method Performance Comparison

The following tables summarize the quantitative performance data for HPLC-UV and LC-MS/MS methods for the analysis of this compound, based on published studies.

Table 1: HPLC-UV Method Performance for this compound Analysis

ParameterPerformance
Linearity (r²)> 0.99
Accuracy (Recovery %)85.2 - 101.9%[1]
Precision (RSD %)0.4 - 2.9%[1]
Limit of Quantification (LOQ)6 µg/g[7]
Limit of Detection (LOD)3 µg/g[7]

Table 2: LC-MS/MS Method Performance for this compound Analysis

ParameterPerformance
Linearity (r²)≥ 0.995[6]
Accuracy (Recovery %)86 - 119%[5][6]
Precision (RSD %)< 20%[5][6]
Limit of Quantification (LOQ)0.01 mg/kg[6]
Limit of Detection (LOD)0.34 - 0.76 ng/mL[8]

Experimental and Cross-Validation Workflow

The following diagram illustrates a typical workflow for the analysis and cross-validation of this compound using HPLC and LC-MS/MS.

CrossValidationWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Sample Clean-up Extraction->Cleanup HPLC HPLC-UV Analysis Cleanup->HPLC LCMS LC-MS/MS Analysis Cleanup->LCMS Data_HPLC HPLC Data (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->Data_HPLC Data_LCMS LC-MS/MS Data (Linearity, Accuracy, Precision, LOD, LOQ) LCMS->Data_LCMS Comparison Comparative Analysis Data_HPLC->Comparison Data_LCMS->Comparison

Caption: Workflow for Cross-Validation of HPLC and LC-MS/MS Methods.

Summary and Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound.

  • HPLC-UV is a robust and cost-effective method that provides good accuracy and precision for relatively high concentration samples.[1][4] It is well-suited for routine quality control where high sensitivity is not a primary requirement.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification and for complex matrices where interferences may be a concern.[5][6] The higher specificity of LC-MS/MS also provides more confident identification of the analyte.

The choice between HPLC-UV and LC-MS/MS will ultimately depend on the specific application, the required level of sensitivity, the complexity of the sample matrix, and budget considerations. For regulatory submissions or when low detection limits are critical, LC-MS/MS is the preferred method. For routine analysis in a quality control setting, a well-validated HPLC-UV method can be a reliable and economical option.

References

A Comparative Guide to LC-MS/MS and HPLC-UV Methods for the Simultaneous Analysis of Azadirachtin A and B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Azadirachtin A and B, the primary bioactive compounds in neem-based products, is critical for quality control and efficacy studies. This guide provides a detailed comparison of two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We present a comprehensive overview of their performance, supported by experimental data, to aid in selecting the most suitable method for your analytical needs.

Method Performance Comparison

The choice between LC-MS/MS and HPLC-UV for the analysis of Azadirachtin A and B hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and specificity, making it ideal for trace-level detection in complex matrices. HPLC-UV, while less sensitive, provides a cost-effective and robust alternative for routine analysis of less complex samples.[1][2]

Quantitative Data Summary

The following tables summarize the key validation parameters for both LC-MS/MS and HPLC-UV methods for the simultaneous analysis of Azadirachtin A and B, based on data from various studies.

Table 1: LC-MS/MS Method Validation Parameters

ParameterAzadirachtin AAzadirachtin BReference
Linearity (r²) ≥ 0.9991≥ 0.9991[3]
Recovery (%) 82.0 - 102.882.0 - 102.8[3]
Precision (RSD %) 0.83 - 4.830.83 - 4.83[3]
LOD (ng/mL) 0.34 - 0.760.34 - 0.76[3]
LOQ (ng/mL) Not ReportedNot Reported

Table 2: HPLC-UV Method Validation Parameters

ParameterAzadirachtin AThis compoundReference
Linearity (r²) > 0.999> 0.999[4]
Recovery (%) 97.4 - 104.797.4 - 104.7[5]
Precision (CV %) 1.3 - 2.80.4 - 2.9[6]
LOD (µg/mL) Not ReportedNot Reported
LOQ (µg/g) Lower limit of quantitation establishedLower limit of quantitation established[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for both LC-MS/MS and HPLC-UV analysis of Azadirachtin A and B.

LC-MS/MS Method

1. Sample Preparation: A novel method of automated online solid-phase extraction (SPE) can be employed.[3] Alternatively, a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be used for plant matrices. A typical procedure involves homogenization of the sample with acetonitrile, followed by the addition of salting-out agents (e.g., magnesium sulfate, sodium chloride) to induce phase separation. The acetonitrile layer is then cleaned up using dispersive SPE with a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components.[8]

2. Chromatographic Separation: Chromatographic separation is typically achieved on a C18 reversed-phase column.[3] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization, is commonly used.

3. Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is frequently used.[3] The detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for Azadirachtin A and B.

HPLC-UV Method

1. Sample Preparation: A common approach involves solid-liquid extraction of the sample with a solvent like methanol or acetonitrile. The extract is then filtered and may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering substances.[5]

2. Chromatographic Separation: Similar to LC-MS/MS, a C18 reversed-phase column is the standard choice.[7] An isocratic or gradient elution with a mobile phase of acetonitrile and water is typically employed.[7]

3. UV Detection: The detection of Azadirachtin A and B is performed using a UV detector, with the wavelength set in the range of 210-220 nm for optimal absorbance.[9]

Visualizations

To further clarify the concepts and workflows, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_lcmsms LC-MS/MS cluster_hplcuv HPLC-UV cluster_data Data Analysis sp1 Sample Homogenization sp2 Solvent Extraction (Acetonitrile/Methanol) sp1->sp2 sp3 Clean-up (SPE or dSPE) sp2->sp3 lcms1 Chromatographic Separation (C18 Column) sp3->lcms1 hplc1 Chromatographic Separation (C18 Column) sp3->hplc1 lcms2 Mass Spectrometric Detection (MRM) lcms1->lcms2 da1 Quantification lcms2->da1 hplc2 UV Detection (210-220 nm) hplc1->hplc2 hplc2->da1 da2 Method Validation da1->da2 validation_parameters cluster_method Analytical Method Validation cluster_parameters Key Validation Parameters mv Validated Method p1 Linearity p1->mv p2 Accuracy (Recovery) p2->mv p3 Precision (Repeatability & Intermediate) p3->mv p4 Selectivity/Specificity p4->mv p5 LOD & LOQ p5->mv p6 Robustness p6->mv azadirachtin_pathway cluster_insect Insect Physiology cluster_hormonal Hormonal System cluster_cellular Cellular Processes cluster_physiological Physiological Effects aza Azadirachtin ecdysone Ecdysone Signaling Pathway aza->ecdysone Interferes with jh Juvenile Hormone aza->jh Antagonizes p53 p53 Upregulation aza->p53 Induces protein Protein Synthesis Disruption aza->protein Inhibits feeding Antifeedant Effect aza->feeding reproduction Reproductive Inhibition aza->reproduction molting Molting Disruption ecdysone->molting jh->molting

References

Head-to-Head Comparison of Azadirachtin B and Spinosad for Larval Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two widely utilized insecticides, Azadirachtin B and spinosad, with a focus on their efficacy in larval control. This document summarizes key performance data, details experimental methodologies for reproducibility, and visualizes the distinct modes of action of each compound.

Executive Summary

This compound, a key active component of neem oil, and spinosad, a fermentation product of the bacterium Saccharopolyspora spinosa, are both prominent in pest management strategies due to their biological origins. However, they exhibit fundamentally different mechanisms of action, resulting in distinct efficacy profiles. Spinosad generally demonstrates rapid, broad-spectrum neurotoxic effects, leading to quicker larval mortality. In contrast, this compound acts as an insect growth regulator, interfering with hormonal pathways, which results in slower-acting but potent developmental disruption and antifeedant effects. The choice between these two compounds will largely depend on the target pest, the desired speed of action, and the specific goals of the pest management program.

Data Presentation: Larvicidal Efficacy

The following tables summarize the lethal concentration (LC50) values for Azadirachtin and spinosad against various larval species as reported in scientific literature. It is important to note that direct comparisons can be influenced by variations in experimental protocols, formulations, and larval strains.

Target LarvaInsecticideLC50 (ppm or µg/ml)Exposure TimeReference
Plutella xylostella (Diamondback Moth)Spinosad0.343 - 0.93772 h[1]
Azadirachtin0.29 - 0.6624 - 72 h[2]
Spodoptera frugiperda (Fall Armyworm)Spinosad10.037 (susceptible strain)24 h[3]
Azadirachtin9,500 (for 50% mortality)Not specified[2]
Aedes aegypti (Yellow Fever Mosquito)SpinosadNot specifiedNot specified[4]
Azadirachtin440 (ethanolic seed extract)Not specified

Experimental Protocols

To ensure the reproducibility and validation of larvicidal efficacy data, standardized bioassay protocols are essential. The following outlines a general methodology for a leaf-dip bioassay, a common technique for evaluating insecticides against lepidopteran larvae.

Standard Leaf-Dip Bioassay Protocol

This protocol is adapted from guidelines provided by the Insecticide Resistance Action Committee (IRAC).[5]

1. Preparation of Insecticide Solutions:

  • Prepare a stock solution of the technical grade insecticide (this compound or spinosad) in an appropriate solvent (e.g., acetone).[6]
  • Make a series of serial dilutions from the stock solution to create a range of desired concentrations.[6]
  • A wetting agent may be added to the final dilutions to ensure even coating of the leaf surfaces.[5]

2. Leaf Preparation and Treatment:

  • Select fresh, untreated host plant leaves (e.g., cabbage for P. xylostella, corn for S. frugiperda).
  • Individually dip each leaf into a designated insecticide dilution for a standardized time (e.g., 3-10 seconds) with gentle agitation.[5][7]
  • Allow the treated leaves to air-dry completely on a clean, non-absorbent surface.[5]
  • A control group of leaves should be dipped in the solvent and wetting agent solution without the insecticide.

3. Larval Exposure:

  • Use a consistent larval instar for testing (e.g., 2nd or 3rd instar) to ensure uniform susceptibility.[5]
  • Place the dried, treated leaves into individual bioassay containers (e.g., petri dishes or ventilated cups).[8]
  • Introduce a set number of larvae (e.g., 10-20) into each container.[8]
  • Maintain the bioassays under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% RH, and a 16:8 light:dark photoperiod).[5]

4. Data Collection and Analysis:

  • Assess larval mortality at predetermined intervals (e.g., 24, 48, and 72 hours).[5][8]
  • Larvae are considered dead if they are unable to make coordinated movements when gently prodded.[5]
  • Correct for control mortality using Abbott's formula if it exceeds a certain threshold (e.g., 10%).
  • Calculate the LC50 values and their 95% confidence intervals using probit analysis.

Mandatory Visualization: Signaling Pathways

The distinct modes of action of this compound and spinosad are visualized below using Graphviz. These diagrams illustrate the key molecular targets and downstream effects of each insecticide.

spinosad_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh_cleft->nAChR Binds ion_channel Ion Channel Opening nAChR->ion_channel Leads to GABA_R GABA Receptor GABA_R->ion_channel Inhibitory Modulation hyperexcitation Hyperexcitation ion_channel->hyperexcitation Causes paralysis Paralysis & Larval Death hyperexcitation->paralysis Results in spinosad Spinosad spinosad->nAChR Allosteric Binding (Prolonged Activation) spinosad->GABA_R Secondary Target (Antagonistic Effect)

Caption: Spinosad's neurotoxic mode of action.

azadirachtin_pathway cluster_endocrine Endocrine System cluster_cellular Cellular Level cluster_organismal Organismal Effect azadirachtin This compound ptth Prothoracicotropic Hormone (PTTH) Release azadirachtin->ptth Inhibits ecdysone_synthesis Ecdysone Synthesis azadirachtin->ecdysone_synthesis Directly Inhibits antifeedant Antifeedant Effect azadirachtin->antifeedant Causes prothoracic_gland Prothoracic Gland ptth->prothoracic_gland Stimulates prothoracic_gland->ecdysone_synthesis Produces ecdysone_receptor Ecdysone Receptor (EcR) ecdysone_synthesis->ecdysone_receptor Activates gene_expression Gene Expression for Molting ecdysone_receptor->gene_expression Regulates molting_disruption Molting Disruption gene_expression->molting_disruption Leads to growth_inhibition Growth Inhibition gene_expression->growth_inhibition Impacts larval_death Larval Death molting_disruption->larval_death growth_inhibition->larval_death antifeedant->larval_death

Caption: this compound's insect growth regulatory mode of action.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Azadirachtin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Azadirachtin B. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Summary for this compound

This compound is a complex chemical substance that requires careful handling due to its potential health and environmental effects. The primary hazards associated with this compound are:

  • Skin Sensitization : It may cause an allergic skin reaction upon contact[1][2].

  • Aquatic Toxicity : The substance is very toxic to aquatic life, with long-lasting effects[1].

While some safety data sheets (SDS) for this compound do not classify it as a hazardous substance, it is crucial to note that the chemical, physical, and toxicological properties of this product have not been thoroughly investigated[3][4]. Therefore, following standard precautionary measures for handling chemicals is essential.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for handling this compound. It is crucial to select PPE based on a thorough risk assessment of the specific laboratory procedures being performed.

Body Part Personal Protective Equipment Specifications and Best Practices
Hands Chemical-resistant gloves- Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739)[5].- For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended[5].- For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended[5].- Unlined, liquid-proof neoprene, butyl, PVC, or nitrile gloves are suitable options[6].- Avoid lined gloves as the lining can absorb the chemical[6].- Always wear sleeves outside of gloves to prevent pesticides from getting inside[6].
Eyes/Face Safety glasses with side shields or goggles- Use safety goggles with side protection to prevent splashes or dust from entering the eyes[2].- In situations with a higher risk of splashing, a face shield may be necessary.- Do not wear contact lenses when handling this chemical[5].
Body Laboratory coat or protective clothing- Wear a lab coat to protect skin and personal clothing.- For tasks with a higher risk of exposure, such as cleaning up large spills, full-body, chemical-resistant suits may be required[5][6].
Respiratory Not generally required for small quantities in a well-ventilated area- If working with powders and there is a risk of generating dust, or if working in a poorly ventilated area, a certified respirator should be used[5].- Ensure the respirator is properly selected and fit-tested as part of a complete respiratory protection program[5].
Feet Closed-toe shoes- Wear safety footwear or safety gumboots (e.g., rubber) in areas where there is a risk of spills[5].

Experimental Protocol: Safe Handling of this compound

1. Preparation and Precautionary Measures:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form to avoid dust generation[5].

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Keep the substance away from sources of ignition[1].

  • Avoid contact with incompatible materials such as oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches)[5].

2. Handling the Compound:

  • Avoid all personal contact, including inhalation of dust or aerosols[5].

  • Wear the appropriate PPE as outlined in the table above.

  • When weighing or transferring the solid, use techniques that minimize dust creation.

  • For solutions, handle with care to avoid splashes and aerosol formation.

3. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn[5].

  • Launder contaminated clothing separately from other laundry before reuse[5].

  • Clean the work area and decontaminate any equipment used.

Emergency Procedures

Spill Management:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including impervious gloves and safety glasses[5].

    • For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it in a clean, dry, sealable, and labeled container for disposal[5].

    • For wet spills, absorb with an inert material and place in a labeled container for disposal.

    • Wash the spill area with soap and water.

  • Major Spills:

    • Evacuate the area and alert emergency responders.

    • Prevent the spillage from entering drains or water courses[5].

    • Contain the spill and recover the product wherever possible[5].

First-Aid Measures:

  • If on Skin: Immediately wash the skin with plenty of soap and water[1][3]. If skin irritation or a rash occurs, seek medical advice[2].

  • If in Eyes: Rinse the eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids. Call a physician[3].

  • If Inhaled: Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician[3].

  • If Swallowed: Wash out the mouth with water if the person is conscious. Call a physician[3].

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Disposal:

    • Dispose of waste material by burial in a licensed landfill or by incineration in a licensed apparatus after mixing with a suitable combustible material[5].

    • Do not allow the product to reach groundwater, water courses, or sewage systems[1].

    • All disposal methods must be in compliance with local, state, and federal regulations[7].

  • Container Disposal:

    • Decontaminate empty containers[5].

    • Observe all label safeguards until containers are cleaned and destroyed[5].

    • Dispose of empty containers in an approved waste facility[8]. Never reuse pesticide containers for any other purpose[9].

Workflow for PPE Selection and Use When Handling this compound

PPE_Workflow start Start: Handling this compound risk_assessment Perform Risk Assessment: - Quantity - Physical form (solid/liquid) - Procedure (weighing, dissolving, etc.) start->risk_assessment is_powder Is it a powder or is dust generation likely? risk_assessment->is_powder respirator Wear Respiratory Protection (e.g., N95 or higher) is_powder->respirator Yes core_ppe Wear Core PPE: - Chemical-resistant gloves - Safety glasses with side shields - Lab coat is_powder->core_ppe No respirator->core_ppe splash_risk Is there a significant splash risk? core_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes handling Proceed with Handling Procedure splash_risk->handling No face_shield->handling decontamination Decontamination: - Clean workspace - Dispose of waste properly handling->decontamination remove_ppe Remove PPE Correctly: - Gloves last - Wash hands thoroughly decontamination->remove_ppe end End remove_ppe->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.